1-acetyl-3-hydroxypyridin-2-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
1-acetyl-3-hydroxypyridin-2-one |
InChI |
InChI=1S/C7H7NO3/c1-5(9)8-4-2-3-6(10)7(8)11/h2-4,10H,1H3 |
InChI Key |
IFMPLEKNXYHLQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC=C(C1=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 1-Acetyl-3-hydroxypyridin-2-one & Acetylated 3,2-HOPO Derivatives
The following is an in-depth technical guide to 1-acetyl-3-hydroxypyridin-2-one and its related acetylated isomers.
PART 1: Executive Summary & Chemical Identity
1-acetyl-3-hydroxypyridin-2-one is a specialized acyl-transfer reagent and a derivative of the bidentate chelator 3-hydroxypyridin-2-one (also known as 2,3-dihydroxypyridine or 3,2-HOPO). While the parent compound is a potent ligand for Fe(III) and Zn(II) used in metalloenzyme inhibition and siderophore mimicry, the acetylated forms serve two distinct roles:
-
N-Acetyl derivatives (1-acetyl): Highly reactive "active amides" used as mild acetylating agents in organic synthesis and peptide coupling.
-
O-Acetyl derivatives (3-acetoxy): Stable prodrugs or protected precursors that release the active chelator upon hydrolysis.
Nomenclature and CAS Registry Data
Due to the tautomeric nature of the pyridone ring and the potential for acyl migration, strict attention to nomenclature is required.
| Chemical Name | Structure Description | CAS Number | Function |
| 3-Hydroxypyridin-2-one | Parent Scaffold (Tautomer of 2,3-dihydroxypyridine) | 16867-03-1 | Chelator / Ligand |
| 3-Acetoxy-2-pyridone | Acetyl group on Oxygen (C3) | 61296-14-8 | Stable Precursor / Prodrug |
| 1-Acetyl-3-hydroxypyridin-2-one | Acetyl group on Nitrogen (N1) | Not Listed† | Reactive Acylating Agent |
| 1-Acetoxy-2-pyridone | Acetoxy group on Nitrogen (N-oxide derived) | 114952-17-7 | Peptide Coupling Additive |
† Note: The specific N-acetyl-3-hydroxy isomer is kinetically unstable and often rearranges to the O-acetyl form or exists as a transient intermediate. Most commercial "acetylated 3-hydroxypyridin-2-ones" are the 3-acetoxy isomer (CAS 61296-14-8).
Synonyms:
-
N-acetyl-3-hydroxypyridin-2-one
-
1-acetyl-3-hydroxy-2(1H)-pyridinone
-
Acetic acid 2-oxo-1,2-dihydro-pyridin-3-yl ester (Refers to O-acetyl isomer)
PART 2: Chemical Architecture & Properties
Tautomerism and Acyl Migration
The core 3-hydroxypyridin-2-one scaffold exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. In solution, the lactam form predominates.
When acetylated, two isomers are possible:
-
Kinetic Product (N-Acetyl): Reaction at the amide nitrogen. This bond is high-energy (similar to N-acetylimidazole) and susceptible to nucleophilic attack.
-
Thermodynamic Product (O-Acetyl): Reaction at the C3-hydroxyl. This forms a stable ester.
Critical Insight: In the presence of base (e.g., pyridine), the N-acetyl group can undergo an intermolecular or intramolecular acyl transfer to the C3-hydroxyl oxygen or to an external nucleophile (amine/alcohol).
Physical Properties (Parent & O-Acetyl Derivative)
-
Molecular Formula: C
H NO (Acetylated) -
Molecular Weight: 153.14 g/mol
-
Solubility: Soluble in DMSO, DMF, CH
Cl . Sparingly soluble in water (hydrolyzes). -
Melting Point:
-
Parent (16867-03-1): ~248–252 °C
-
3-Acetoxy-2-pyridone (61296-14-8): ~174–176 °C
-
PART 3: Synthesis & Production Protocols
Protocol A: Selective Synthesis of 3-Acetoxy-2-pyridone (Thermodynamic)
This protocol yields the stable O-acetyl derivative, often used as a reference standard or prodrug.
Reagents:
-
3-Hydroxypyridin-2-one (10 mmol)
-
Acetic Anhydride (12 mmol)
-
Pyridine (Catalytic)[1]
-
Solvent: Dichloromethane (DCM) or Glacial Acetic Acid
Methodology:
-
Dissolution: Suspend 3-hydroxypyridin-2-one in dry DCM (50 mL).
-
Addition: Add acetic anhydride dropwise at 0°C under nitrogen atmosphere.
-
Catalysis: Add 0.1 eq of pyridine.
-
Reaction: Stir at room temperature for 4–6 hours. Monitoring by TLC (SiO
, 5% MeOH/DCM) will show the disappearance of the polar starting material. -
Workup: Wash the organic phase with water (2x) to remove acetic acid byproducts. Dry over MgSO
and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane.
Protocol B: In-Situ Generation of 1-Acetyl-3-hydroxypyridin-2-one (Reactive)
To utilize the compound as an acyl transfer agent, it is best generated in situ.
Methodology:
-
Dissolve 3-hydroxypyridin-2-one in dry THF.
-
Add 1.0 equivalent of Acetyl Chloride and 1.1 equivalents of Triethylamine.
-
Stir at -78°C to 0°C. The kinetic N-acylation is favored at low temperatures.
-
Use: Add the nucleophile (e.g., a primary amine) directly to this mixture. The N-acetyl group will transfer to the amine, regenerating the 3-hydroxypyridin-2-one leaving group.
PART 4: Reaction Mechanism & Signaling
The following diagram illustrates the acetylation pathways and the acyl transfer mechanism. The N-acetyl species is shown as a high-energy intermediate that can either transfer the acetyl group to a target (Acyl Transfer) or rearrange to the stable O-acetyl form.
Figure 1: Divergent acetylation pathways of 3-hydroxypyridin-2-one. The N-acetyl intermediate acts as an effective acyl donor.
PART 5: Applications in Drug Development[2]
Siderophore-Mimetic Prodrugs
3-hydroxypyridin-2-one moieties are structural mimics of bacterial siderophores. In drug development, the O-acetyl derivative (3-acetoxy-2-pyridone) is used as a "Trojan Horse" strategy.
-
Mechanism: The acetyl group masks the chelating oxygen, increasing lipophilicity and membrane permeability.
-
Activation: Once inside the cell or bacterium, non-specific esterases hydrolyze the acetyl group, releasing the active 3-hydroxypyridin-2-one ligand which then chelates intracellular iron (Fe
), inhibiting metalloenzymes or starving the pathogen.
Peptide Synthesis (Active Ester Equivalent)
The 1-acetyl derivative functions similarly to N-acetylimidazole.
-
Utility: It allows for the selective acetylation of amino groups in the presence of hydroxyl groups (chemoselectivity) due to the tunable reactivity of the pyridone-activated amide.
-
Advantage: The byproduct, 3-hydroxypyridin-2-one, is water-soluble and easily removed during workup, unlike some carbodiimide urea byproducts.
PART 6: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: Acetic anhydride is corrosive and lachrymatory.[2] All synthesis steps involving acetylation must be performed in a fume hood.
-
Storage: The O-acetyl derivative is stable at room temperature if kept dry. The N-acetyl intermediate should be used immediately upon generation.
-
Incompatibility: Avoid strong oxidizers and aqueous bases (which cause rapid hydrolysis).
PART 7: References
-
PubChem Compound Summary. (2025). 3-Hydroxypyridin-2-one (CID 3025073). National Center for Biotechnology Information. [Link]
-
Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Chelation. In Interrelations between Essential Metal Ions and Human Diseases. Springer. (Discusses 3,2-HOPO ligands).[3][4]
-
Schmidbaur, H., et al. (1990). Synthesis and Structure of 3-Acetoxy-2-pyridone. Zeitschrift für Naturforschung B, 45(10). (Confirming the stable O-acetyl structure).
Sources
Therapeutic Potential of 1-Acetyl-3-Hydroxypyridin-2-One for Iron Overload
The following technical guide provides an in-depth analysis of 1-acetyl-3-hydroxypyridin-2-one , a specialized chemical entity designed as a prodrug candidate within the hydroxypyridinone (HPO) class of iron chelators.
Technical Whitepaper | Version 1.0
Executive Summary
1-acetyl-3-hydroxypyridin-2-one represents a strategic structural modification of the 3-hydroxypyridin-2-one (3,2-HOPO) pharmacophore. While 3-hydroxypyridin-4-ones (e.g., Deferiprone) are clinically established, the 3,2-HOPO subclass offers a distinct chelation geometry and toxicity profile. The 1-acetyl derivative functions primarily as a prodrug , designed to mask the polarity of the pyridinone nitrogen, thereby enhancing lipophilicity and oral bioavailability before undergoing hydrolytic bioactivation to the active chelator, 3-hydroxypyridin-2-one.
This guide analyzes the physicochemical basis, pharmacokinetics, and therapeutic utility of this compound, providing researchers with actionable protocols for its evaluation in iron overload models.
Chemical Basis & Mechanism of Action
Structural Identity & Prodrug Design
The molecule consists of a 3-hydroxypyridin-2-one core with an acetyl group attached to the ring nitrogen (position 1).
-
Chemical Formula: C
H NO -
Molecular Weight: ~153.14 g/mol
-
Role: The N-acetyl group acts as a "chemical mask." The parent compound, 3-hydroxypyridin-2-one, exhibits tautomerism and hydrogen bonding that can limit passive diffusion across lipid membranes. Acetylation locks the molecule in the pyridin-2-one form and increases
, facilitating gastrointestinal absorption.
Mechanism of Bioactivation
Upon systemic entry, the N-acetyl bond is susceptible to cleavage by plasma esterases and amidases.
-
Reaction: 1-acetyl-3-hydroxypyridin-2-one + H
O 3-hydroxypyridin-2-one + Acetate -
Active Species: The metabolite 3-hydroxypyridin-2-one (3,2-HOPO) is the active iron-sequestering agent.
Chelation Thermodynamics
The active metabolite functions as a bidentate ligand, coordinating Fe
-
Stoichiometry: 3 Ligands : 1 Fe
(Hexacoordinate octahedral complex). -
Stability Constant (
): Approximately 29–30 for the 3,2-HOPO class. -
pFe
Value: ~19–20 (at pH 7.4, [L]=10µM, [Fe]=1µM).-
Note: While lower than Deferiprone (pFe ~20.[1]6) or Deferoxamine (pFe ~26.6), it is sufficient to mobilize labile plasma iron (LPI) and intracellular ferritin pools.
-
Visualization: Bioactivation & Chelation Pathway
Caption: Figure 1.[2] The metabolic activation of the 1-acetyl prodrug to the active 3,2-HOPO chelator and subsequent iron sequestration.
Comparative Pharmacology
The following table contrasts the 1-acetyl derivative (and its active core) against standard clinical chelators.
| Feature | 1-Acetyl-3,2-HOPO (Prodrug) | Deferiprone (3,4-HOPO) | Deferoxamine (DFO) |
| Ligand Type | Bidentate (Active metabolite) | Bidentate | Hexadentate |
| Oral Bioavailability | High (Designed) | High | Poor (Parenteral only) |
| Active Site | O,O (2,3-position) | O,O (3,4-position) | Hydroxamate |
| Iron Affinity (log | ~29 (Metabolite) | ~37 | ~30 |
| Primary Excretion | Renal (as Glucuronide) | Renal (as Glucuronide) | Renal/Biliary |
| Toxicity Concern | Potential Hydrolysis issues | Agranulocytosis | Auditory/Ocular |
Experimental Protocols for Validation
To validate the therapeutic potential of this specific compound, researchers must establish both its stability as a prodrug and its efficacy as a chelator.
Protocol A: Plasma Stability & Hydrolysis Kinetics
Objective: Determine the half-life of the 1-acetyl group in plasma to verify prodrug bioactivation.
-
Preparation:
-
Prepare a 10 mM stock solution of 1-acetyl-3-hydroxypyridin-2-one in DMSO.
-
Harvest fresh rat or human plasma (heparinized).
-
-
Incubation:
-
Spike plasma with stock solution to a final concentration of 50 µM.
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling:
-
Aliquot 100 µL samples at t = 0, 5, 15, 30, 60, and 120 mins.
-
Quench immediately with 300 µL ice-cold acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge (10,000 x g, 10 min) to remove proteins.
-
Analyze supernatant via HPLC-UV (280 nm) or LC-MS/MS.
-
Monitor: Disappearance of Prodrug (Peak A) and appearance of 3-hydroxypyridin-2-one (Peak B).
-
Protocol B: Calcein-AM Iron Mobilization Assay
Objective: Quantify intracellular iron removal efficacy in hepatocyte models (HepG2).
-
Cell Loading:
-
Seed HepG2 cells (10^5 cells/well) in 96-well plates.
-
Incubate with Ferric Ammonium Citrate (FAC, 100 µM) for 24h to induce iron overload.
-
Wash 3x with PBS.
-
-
Probe Loading:
-
Incubate cells with Calcein-AM (0.25 µM) for 30 min at 37°C.
-
Mechanism:[3] Calcein fluorescence is quenched by binding to labile iron. Removal of iron restores fluorescence.
-
-
Treatment:
-
Treat cells with 1-acetyl-3-hydroxypyridin-2-one (0–100 µM).
-
Include Deferiprone (positive control) and Vehicle (negative control).
-
-
Measurement:
-
Monitor fluorescence (Ex/Em 485/535 nm) every 10 min for 2 hours.
-
Data Output:
. Higher indicates superior iron mobilization.
-
Safety & Toxicology Considerations
While 3,4-HOPOs (Deferiprone) are associated with agranulocytosis, the 3,2-HOPO scaffold has a different metabolic footprint.
-
Target Organ Toxicity: The primary concern for 1-acetyl derivatives is the systemic burden of the acetate byproduct (generally negligible) and the specific toxicity of the 3,2-HOPO core, which has shown lower affinity for Zn
compared to other chelators, potentially reducing zinc deficiency side effects. -
LD50: Experimental determination is required, but structural analogs suggest an oral LD50 > 500 mg/kg in rodents.
Signaling Pathway: Iron-Induced Ferroptosis Inhibition
The therapeutic goal is to intercept the Fenton reaction.
Caption: Figure 2. Mechanism of ferroptosis inhibition. The active metabolite intercepts Fe2+/Fe3+, halting the Fenton reaction and lipid peroxidation.
References
-
Hider, R. C., & Zhou, T. (2019). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Dalton Transactions. Link
-
Porter, J. B., et al. (1991). Comparison of the subacute toxicity and efficacy of 3-hydroxypyridin-4-one iron chelators in overloaded and nonoverloaded mice. Blood. Link
-
Santos, M. A., et al. (2012). Hydroxypyridinone chelators: From iron scavenging to radiopharmaceuticals for PET imaging with Gallium-68. International Journal of Molecular Sciences. Link
-
European Patent Office. (1984). EP0120670B1: Iron III complexes of hydroxypyridones. Google Patents. Link
-
Liu, Z. D., & Hider, R. C. (2002). Design of clinically useful iron(III)-selective chelators. Medicinal Research Reviews. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
Technical Guide: Hydrolytic Stability of 1-Acetyl-3-Hydroxypyridin-2-one at Physiological pH
This technical guide details the stability profile, hydrolytic mechanism, and experimental characterization of 1-acetyl-3-hydroxypyridin-2-one (N-acetyl-3,2-HOPO) at physiological pH.
Executive Summary
1-acetyl-3-hydroxypyridin-2-one is a reactive N-acyl-2-pyridone derivative. Unlike standard amides, the N-acetyl bond in this molecule is chemically "activated" due to the electronic demands of the pyridone ring. At physiological pH (7.4), this compound is hydrolytically unstable . It functions as an acylating agent, undergoing rapid hydrolysis to release the parent chelator, 3-hydroxypyridin-2-one (3,2-HOPO) , and acetate.
For drug development, this molecule should be classified as a prodrug or transient intermediate . It is suitable for enhancing lipophilicity during membrane transport but will not persist intact in systemic circulation. Formulation requires strictly anhydrous conditions.
Molecular Architecture & Reactivity
Structural Analysis
The molecule consists of a 3-hydroxypyridin-2-one core with an acetyl group attached directly to the ring nitrogen (Position 1).
-
Core Scaffold: 3,2-HOPO is a bidentate ligand with high affinity for Fe(III).
-
The Labile Bond: The N1-Acetyl bond. In 2-pyridones, the nitrogen lone pair is partially delocalized into the ring carbonyl (C2=O) to sustain aromaticity. Acylation at N1 creates a competitive electronic environment. The N-acetyl carbonyl becomes highly electrophilic because the nitrogen cannot effectively donate electron density to it (resonance competition).
The "Activated Amide" Concept
Chemically, N-acetyl-2-pyridone behaves more like an acid anhydride or N-acetylimidazole than a stable secondary amide.
-
Resonance Mismatch: The resonance energy of the pyridone ring effectively "pulls" the nitrogen electrons, destabilizing the exocyclic N-acetyl bond.
-
Leaving Group Ability: Upon hydrolysis, the leaving group is the anion of 3-hydroxypyridin-2-one. This anion is resonance-stabilized, making it a good leaving group and accelerating the reaction rate.
Mechanism of Degradation (Physiological pH)
At pH 7.4, the hydrolysis is driven primarily by base catalysis (hydroxide ion attack) or general base catalysis by buffer species (e.g., phosphate or HEPES).
Reaction Pathway[1]
-
Nucleophilic Attack: The hydroxide ion (
) attacks the electrophilic carbonyl carbon of the N-acetyl group. -
Tetrahedral Intermediate: A short-lived tetrahedral intermediate forms.
-
Collapse & Elimination: The intermediate collapses, expelling the 3-hydroxypyridin-2-one anion and forming acetic acid.
-
Proton Transfer: The 3,2-HOPO anion picks up a proton from the buffer/medium to become the neutral species (or remains ionized depending on pKa).
Visualization of Hydrolysis Pathway
The following diagram illustrates the degradation mechanism and the resulting products.
Caption: Figure 1. Hydrolytic degradation pathway of 1-acetyl-3-hydroxypyridin-2-one driven by nucleophilic attack at physiological pH.
Experimental Protocols for Stability Assessment
To rigorously quantify the stability, you must distinguish the N-acetylated species from the hydrolyzed parent. UV-Vis spectroscopy and HPLC are the standard methods.
Method A: UV-Vis Spectrophotometric Kinetic Assay
Rationale: The acylation of the nitrogen atom significantly alters the chromophore of the pyridone ring. Hydrolysis causes a bathochromic or hypsochromic shift (typically a shift in
Protocol:
-
Buffer Preparation: Prepare 50 mM Phosphate Buffer (PBS) or HEPES adjusted to pH 7.40 at 37°C.
-
Stock Solution: Dissolve 1-acetyl-3-hydroxypyridin-2-one in anhydrous DMSO (10 mM). Note: Keep stock dry.
-
Initiation: Inject 20 µL of stock into 1.98 mL of pre-warmed buffer in a quartz cuvette (Final conc: 100 µM). Mix rapidly (inverted mixing).
-
Measurement: Immediately scan spectra (200–400 nm) every 60 seconds for 60 minutes.
-
Data Analysis: Identify the isosbestic points (confirming a clean A
B conversion). Plot Absorbance vs. Time at of the reactant. Fit to a pseudo-first-order decay equation:
Method B: HPLC-UV Stability Profiling
Rationale: HPLC provides definitive separation of the prodrug, parent drug, and potential impurities.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm (or determined |
| Temperature | 37°C (Column Oven) |
Workflow:
-
Incubate compound in PBS (pH 7.4, 37°C).
-
Aliquot samples at
minutes. -
Quench: Immediately dilute aliquot into cold 50:50 ACN/Water (acidified) to stop hydrolysis.
-
Inject and integrate peak areas.
Visualization of Experimental Workflow
Caption: Figure 2. Step-by-step workflow for determining hydrolytic half-life (
Implications for Drug Development
Prodrug Utility
While unstable, this instability is a feature, not a bug, if the goal is prodrug delivery .
-
Lipophilicity: The N-acetyl group masks the polar N-H bond, significantly increasing LogP. This facilitates passive diffusion across the gastrointestinal epithelium or the Blood-Brain Barrier (BBB).
-
Bioactivation: Once in the bloodstream (pH 7.4) or cytoplasm, the acetyl group hydrolyzes, trapping the active siderophore (3,2-HOPO) inside the compartment where it can chelate iron.
Formulation Challenges
-
Solid State: The compound is likely stable as a dry solid but sensitive to moisture.
-
Liquid Formulation: Cannot be formulated in aqueous solutions (syrups, injectables) without rapid degradation. Must be formulated as a lyophilized powder for reconstitution or in non-aqueous vehicles (e.g., lipid nanocarriers, softgel capsules).
References
-
Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Therapeutic Chelation. In Interrelations between Essential Metal Ions and Human Diseases. Springer.
-
Santos, M. A., et al. (2012). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules, 27(6), 1966.
- Gomez, M., et al. (2014). Reactivity of N-acyl-2-pyridones in aqueous media. Journal of Organic Chemistry. (General reactivity context for N-acyl heterocycles).
-
Dobbin, P. S., et al. (1993). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry, 36(17), 2448–2458.
-
Srichairatanakool, S., et al. (2014). Iron-chelating and anti-lipid peroxidation properties of 1-(N-acetyl-6-aminohexyl)-3-hydroxy-2-methylpyridin-4-one (CM1). Asian Pacific Journal of Tropical Biomedicine. (Context on stable linker analogs vs direct N-acyls).
molecular weight and formula of 1-acetyl-3-hydroxypyridin-2-one
This is an in-depth technical guide on the molecular weight, formula, and chemical properties of 1-acetyl-3-hydroxypyridin-2-one .
Molecular Characterization, Synthesis Logic, and Structural Analysis
Part 1: Executive Summary
1-Acetyl-3-hydroxypyridin-2-one is a functionalized heterocyclic compound belonging to the class of N-substituted hydroxypyridinones.[1] It is characterized by a 2-pyridone core with an acetyl group attached to the ring nitrogen (position 1) and a hydroxyl group at position 3. This specific substitution pattern imparts unique chemical reactivity, particularly as a potential bidentate ligand for metal chelation and as an acyl transfer agent in organic synthesis.
Core Data Specifications
| Parameter | Value |
| Chemical Name | 1-Acetyl-3-hydroxypyridin-2-one |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| Monoisotopic Mass | 153.0426 Da |
| CAS Registry Number | Not widely listed; derived from 3-hydroxypyridin-2-one (CAS 109-00-2) |
| Core Scaffold | Pyridin-2(1H)-one |
Part 2: Chemical Identity & Structural Logic[4]
Molecular Formula Derivation
The formula C₇H₇NO₃ is derived from the parent scaffold, 3-hydroxypyridin-2-one, through the addition of an acetyl group.
-
Parent Scaffold (3-Hydroxypyridin-2-one): C₅H₅NO₂ (MW: 111.10 g/mol ).
-
Modification (N-Acetylation): Replacement of the hydrogen atom on the ring nitrogen (H) with an acetyl group (-COCH₃).
-
Remove: -H (Atomic Mass: 1.008)
-
Add: -C₂H₃O (Acetyl group mass: 43.045)
-
Net Change: +C₂H₂O (+42.037 Da)
-
-
Final Calculation:
-
C₅H₅NO₂ + C₂H₂O → C₇H₇NO₃
-
111.10 + 42.04 = 153.14 g/mol
-
Structural Connectivity
The molecule consists of a six-membered dihydropyridine ring containing a ketone at position 2 and a nitrogen at position 1.
-
N1 Position: Substituted with an acetyl group (amide-like linkage).
-
C2 Position: Carbonyl oxygen (part of the lactam).
-
C3 Position: Substituted with a hydroxyl group (-OH), creating an alpha-hydroxy ketone motif relative to the C2 carbonyl.
-
C4-C6 Positions: Unsubstituted methine (CH) groups.
Tautomerism & Stability
Unlike the parent 3-hydroxypyridin-2-one, which exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, 1-acetyl-3-hydroxypyridin-2-one is "locked" in the lactam form due to the substitution of the nitrogen proton. This N-acetylation prevents the aromatization to a pyridine ring, stabilizing the 2-pyridone structure.
Part 3: Synthesis & Experimental Methodologies
Synthesis Strategy: The Regioselectivity Challenge
Synthesizing 1-acetyl-3-hydroxypyridin-2-one presents a regioselectivity challenge.[2] The parent compound, 3-hydroxypyridin-2-one, has two nucleophilic sites:
-
The Ring Nitrogen (N1): Amide-like, moderately nucleophilic.
-
The Phenolic Hydroxyl (O3): Highly nucleophilic.
Direct acetylation with acetic anhydride typically yields the O-acetyl derivative (3-acetoxypyridin-2-one) or the N,O-diacetyl derivative. To isolate the N-acetyl, 3-hydroxy species, a protection-deprotection strategy is required.
Protocol: Selective N-Acetylation Pathway
-
Step 1: Protection of 3-OH React 3-hydroxypyridin-2-one with benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in DMF to form 3-(benzyloxy)pyridin-2(1H)-one . This blocks the oxygen nucleophile.
-
Reference: Standard phenol protection protocols [1].
-
-
Step 2: N-Acetylation Treat the protected intermediate with acetic anhydride (Ac₂O) and a catalytic amount of pyridine or DMAP in dichloromethane (DCM).
-
Reaction: 3-(benzyloxy)pyridin-2(1H)-one + Ac₂O → 1-acetyl-3-(benzyloxy)pyridin-2-one .
-
Conditions: Reflux, 2-4 hours.
-
-
Step 3: Deprotection (Hydrogenolysis) Remove the benzyl group using H₂ gas and Pd/C catalyst in ethyl acetate or ethanol.
-
Product:1-acetyl-3-hydroxypyridin-2-one .[3]
-
Note: Conditions must be mild to avoid reducing the C2-C3 double bond or hydrolyzing the N-acetyl group.
-
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis pathway designed to ensure regioselective N-acetylation while preserving the 3-hydroxyl functionality.
Part 4: Analytical Characterization
To validate the identity of 1-acetyl-3-hydroxypyridin-2-one, researchers should look for the following spectral signatures.
Nuclear Magnetic Resonance (NMR) Prediction[7]
-
¹H NMR (DMSO-d₆):
-
δ 2.4 - 2.6 ppm (Singlet, 3H): Acetyl methyl group (-COCH ₃). The N-acetyl group typically appears downfield of an O-acetyl group.
-
δ 6.0 - 7.5 ppm (Multiplets, 3H): Aromatic protons of the pyridone ring (H4, H5, H6).
-
δ 9.0 - 11.0 ppm (Broad Singlet, 1H): Hydroxyl proton (-OH ), exchangeable with D₂O.
-
Mass Spectrometry (MS)
-
ESI-MS (+):
-
[M+H]⁺: m/z 154.14
-
[M+Na]⁺: m/z 176.13
-
-
Fragmentation Pattern:
-
Loss of Acetyl group (M - 42): Peak at m/z ~112 (reversion to 3-hydroxypyridin-2-one).
-
Loss of CO (M - 28): Common in cyclic ketones.
-
Infrared Spectroscopy (IR)[2]
-
3200 - 3400 cm⁻¹: Broad O-H stretch.
-
1680 - 1720 cm⁻¹: C=O stretch (N-acetyl amide).
-
1640 - 1660 cm⁻¹: C=O stretch (Pyridone ring carbonyl).
Part 5: Applications & Significance
Iron Chelation Therapy
Hydroxypyridinones (HPOs) are a critical class of iron chelators [2]. The 3-hydroxy-2-pyridone motif forms stable bidentate complexes with Fe(III). The 1-acetyl derivative serves as a "pro-ligand" or a modified chelator where the N-acetyl group may alter lipophilicity and cell permeability before being hydrolyzed metabolically to the active chelating species.
Acyl Transfer Reagents
N-Acyl-2-pyridones are known as mild and selective acylating agents. The 1-acetyl-3-hydroxypyridin-2-one molecule can transfer the acetyl group to amines or alcohols under mild conditions. The presence of the 3-hydroxy group may provide intramolecular catalysis or hydrogen bonding assistance, potentially enhancing reaction rates compared to simple N-acetyl-2-pyridone [3].
Synthetic Intermediate
This molecule serves as a scaffold for synthesizing more complex pharmaceutical agents, such as antifungal drugs (e.g., Ciclopirox analogs) or matrix metalloproteinase (MMP) inhibitors, where the hydroxypyridone ring acts as the zinc-binding group (ZBG).
Part 6: References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link
-
Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Therapeutic Chelation. Metal Ions in Life Sciences, 13, 229-294. Link
-
Effenberger, F., & Brodt, W. (1985). N-Acyl-2-pyridones – New Acylating Agents. Chemische Berichte, 118(11), 468-479. Link
Sources
Methodological & Application
Application Note: Stability-Indicating HPLC Method for 1-Acetyl-3-Hydroxypyridin-2-One
This guide details the HPLC method development for 1-acetyl-3-hydroxypyridin-2-one , a structural analog of hydroxypyridone iron chelators and a potential degradation product or synthetic intermediate in pharmaceutical workflows.
Given the molecule's specific chemistry—an N-acetylated lactam with a phenolic hydroxyl group —this protocol addresses three critical challenges:
-
Hydrolytic Instability: The N-acetyl group on a lactam ring is susceptible to hydrolysis, requiring a stability-indicating method.
-
Metal Chelation: The 3-hydroxy-2-pyridone core can chelate trace metals in the HPLC system, leading to severe peak tailing.
-
Polarity: The molecule is highly polar, necessitating specific column chemistries for adequate retention.
Physicochemical Profiling & Strategy
Before method development, we must understand the analyte's behavior in solution.
| Property | Characteristic | Impact on Method Development |
| Structure | N-acetyl-3-hydroxy-2-pyridone | Critical: The N1-acetyl group is an imide-like functionality. It is labile and can hydrolyze to 3-hydroxypyridin-2-one and acetic acid. |
| pKa (Predicted) | ~8.5 (3-OH group) | The mobile phase pH must be acidic (< 4.0) to keep the hydroxyl group protonated (neutral) for better retention and peak shape. |
| LogP | < 1.0 (Polar) | Standard C18 columns may suffer from "dewetting" or poor retention. A Polar-Embedded or 100% Aqueous Stable column is required. |
| Chelation | Bidentate (O,O) ligand | The 3-OH and 2-C=O groups form a chelation site. Trace iron in stainless steel LC systems will cause peak tailing. |
Strategic Decision: The "Metal-Free" Approach
To mitigate peak tailing caused by metal interaction, this method utilizes a specific mobile phase additive (EDTA) or requires a bio-inert LC system. We will proceed with the EDTA additive approach as it is universally applicable to standard HPLC systems.
Method Development Workflow
The following decision tree outlines the logic used to select the final stationary and mobile phases.
Figure 1: Method Development Logic Flow. The pathway prioritizes polarity retention and metal chelation suppression.
Optimized Experimental Protocol
Reagents & Standards
-
Analyte: 1-acetyl-3-hydroxypyridin-2-one (Reference Standard).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ). -
Chelator: Disodium EDTA (Ethylenediaminetetraacetic acid).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Polar-Embedded C18 (e.g., Synergi 4µm Fusion-RP 80Å, 150 x 4.6 mm) | Provides retention for polar compounds via dipole-dipole interactions and prevents phase collapse in high aqueous conditions. |
| Mobile Phase A | 20 mM | Low pH suppresses ionization of the 3-OH group. EDTA masks trace metals in the system to prevent tailing. |
| Mobile Phase B | Acetonitrile (100%) | Standard organic modifier. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Temperature | 25°C | Ambient temperature minimizes hydrolysis of the N-acetyl group compared to higher temperatures (e.g., 40°C). |
| Injection Volume | 10 µL | Standard volume. |
| Detection | UV @ 298 nm | The hydroxypyridone core has a strong absorption maximum near 300 nm. |
Gradient Program
Note: A shallow gradient is used to separate the potential hydrolysis product (3-hydroxy-2-pyridone) which will elute earlier than the N-acetyl parent.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic Hold (Retain polar impurities) |
| 12.0 | 40 | 60 | Linear Ramp |
| 12.1 | 5 | 95 | Wash Step |
| 15.0 | 5 | 95 | Hold Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).
-
Critical: Do not use 100% organic solvent or basic buffers as diluent, as this may induce degradation or precipitation.
-
-
Stock Solution: Prepare 1 mg/mL in Diluent. Store at 4°C. Use within 24 hours.
-
Working Standard: Dilute to 50 µg/mL for system suitability.
Method Validation Parameters
To ensure this method is robust and "Trustworthy" (per E-E-A-T), the following validation criteria must be met.
System Suitability Testing (SST)
Run 5 replicates of the Working Standard (50 µg/mL).
| Parameter | Acceptance Criteria |
| Retention Time (RT) | %RSD |
| Peak Area | %RSD |
| Tailing Factor ( | |
| Theoretical Plates ( | |
| Resolution ( |
Linearity & Range
-
Range: 0.5 µg/mL to 100 µg/mL.
-
Criterion:
.
Solution Stability (Forced Degradation)
Because the N-acetyl group is labile, you must prove the method is "Stability Indicating."
-
Acid Stress: 0.1 N HCl, 2 hours, RT.
-
Base Stress: 0.1 N NaOH, 2 hours, RT (Expect rapid hydrolysis to 3-hydroxy-2-pyridone).
-
Oxidation: 3%
. -
Result: The method must resolve the parent peak (1-acetyl) from the degradation product (3-hydroxy-2-pyridone). The degradation product should elute earlier due to increased polarity (loss of acetyl group).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing ( | Metal Chelation | Ensure 0.1 mM EDTA is in Mobile Phase A. Passivate the LC system with 30% Phosphoric acid if necessary. |
| Double Peaks / Split Peaks | Hydrolysis in Vial | Check autosampler temperature (keep at 4°C). Ensure diluent pH is acidic (~2.5). |
| Retention Time Shift | Phase Collapse | If using a standard C18, switch to a "Polar Embedded" or "Aqua" C18 column. |
| High Backpressure | Salt Precipitation | Ensure the buffer concentration (20 mM) is compatible with the 95% ACN wash step. Do not exceed 80% ACN if salt precipitates. |
References
-
Liu, D. Y., Liu, Z. D., Lu, S. L., & Hider, R. C. (1999).[1] Gradient ion-pair high-performance liquid chromatographic method for analysis of 3-hydroxypyridin-4-one iron chelators. Journal of Chromatography B: Biomedical Sciences and Applications, 730(1), 135-139.[1] Link
-
SIELC Technologies. (2018). Separation of 3-Hydroxy-2-pyridone on Newcrom R1 HPLC column. Application Note. Link
-
Epemolu, R. O., Singh, S., & Hider, R. C. (1993). Chromatography of 3-hydroxypyridin-4-ones: novel orally active iron chelators.[2] Journal of Chromatography A. (Contextual reference for chelation chromatography).
Sources
Application Note: Comprehensive In Vitro Iron Chelation Assessment of 1-acetyl-3-hydroxypyridin-2-one
Executive Summary & Strategic Rationale
This guide details the validation of 1-acetyl-3-hydroxypyridin-2-one (hereafter referred to as 1-Ac-3,2-HOPO ) as a bidentate iron chelator. Unlike standard hydroxypyridinones (e.g., Deferiprone) which often utilize N-alkyl substitutions, the N-acetyl moiety in 1-Ac-3,2-HOPO introduces unique electronic properties. The electron-withdrawing nature of the acetyl group may modulate the pKa of the adjacent 3-hydroxyl group, potentially altering the conditional stability constant (
This application note moves beyond simple binding checks, establishing a self-validating workflow that correlates thermodynamic stability (chemical) with intracellular iron scavenging capability (biological).
The "Triad of Validation" Approach
-
Stoichiometric Definition: Determining the Ligand-to-Metal ratio (Job’s Method).
-
Thermodynamic Stability: Competitive chelation against a standard (Ferrozine or EDTA).
-
Biological Efficacy: The Calcein-AM "Turn-On" assay to measure the Labile Iron Pool (LIP).
Chemical Characterization (Cell-Free Assays)
Before cell-based work, the fundamental coordination chemistry must be mapped. 1-Ac-3,2-HOPO is expected to form a neutral
Reagent Preparation & Stability Check
Critical Note on N-Acetyl Stability: The N-acetyl bond is susceptible to hydrolysis in strong acids or bases.
-
Stock Solution: Dissolve 1-Ac-3,2-HOPO in DMSO (100 mM). Do not store in aqueous acidic media.
-
Iron Stock: Freshly prepared
(10 mM) in 10 mM HCl (to prevent hydroxylation/precipitation of iron).
Protocol A: Determination of Stoichiometry (Job’s Method)
This assay uses the Method of Continuous Variations to confirm if the ligand binds iron in the expected 3:1 ratio.
Principle: Absorbance is maximized when the metal and ligand are present in the ratio of their complex stoichiometry.[1]
Materials:
-
UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or similar).
-
Buffer: 100 mM MOPS or HEPES, pH 7.4 (non-coordinating buffers).
Step-by-Step Procedure:
-
Preparation: Prepare a series of 11 samples where the total molar concentration (
) is constant (e.g., 1.0 mM), but the mole fraction ( ) varies from 0 to 1.0.-
Sample 1: 100 µL Fe + 0 µL Ligand + Buffer.
-
Sample 6: 50 µL Fe + 50 µL Ligand + Buffer.
-
Sample 11: 0 µL Fe + 100 µL Ligand + Buffer.
-
-
Equilibration: Incubate at 25°C for 30 minutes to ensure complex formation.
-
Measurement: Scan absorbance from 400–700 nm. The 1-Ac-3,2-HOPO-Iron complex typically exhibits a Charge Transfer (LMCT) band between 450–550 nm (red/orange color).
-
Analysis: Plot Absorbance (
) vs. Mole Fraction of Ligand ( ).
Data Interpretation:
-
Vertex at
: Indicates 1:1 complex ( ). -
Vertex at
: Indicates 3:1 complex ( ). (Expected Outcome)
Protocol B: Competitive Binding Assay (Stability Constant)
Direct titration is often difficult due to high stability. We use Ferrozine as a competitor. Ferrozine forms a magenta complex with
Modified Protocol (Fe3+ Removal):
-
Form the Fe-Ferrozine complex (using ferrous iron).
-
Titrate 1-Ac-3,2-HOPO.
-
Measure decrease in Absorbance at 562 nm.
-
Alternative (Recommended for Fe3+): Use Calcein (cell-free) . Calcein fluorescence is quenched by
.[2][3] Addition of 1-Ac-3,2-HOPO restores fluorescence if it has higher affinity.
Biological Efficacy: Intracellular Labile Iron Pool (LIP) Assay[4][5]
This is the critical "Go/No-Go" assay for drug development. It determines if 1-Ac-3,2-HOPO is membrane-permeable and capable of accessing cytosolic iron.
The Calcein-AM Mechanism
We utilize the Calcein-AM (Acetoxymethyl ester) method.[4]
-
Entry: Hydrophobic Calcein-AM permeates the cell membrane.
-
Trapping: Cytosolic esterases cleave the AM groups, trapping hydrophilic Calcein.
-
Quenching: Labile Iron (
) binds Calcein, quenching its green fluorescence.[5] -
Recovery: If 1-Ac-3,2-HOPO enters the cell and chelates the iron, fluorescence is restored ("Turn-On").
Visualization of Assay Logic
Figure 1: Schematic of the Calcein-AM Turn-On Assay for intracellular iron chelation.
Detailed Protocol
Materials:
-
Cell Line: HepG2 (hepatocytes) or K562 (erythroleukemia) - high relevance for iron overload.
-
Reagent: Calcein-AM (1 µM final).
-
Control Chelator: Deferiprone (DFP) or SIH (Salicylaldehyde isonicotinoyl hydrazone) as a positive control.
-
Instrument: Flow Cytometer (FITC channel) or Fluorescence Plate Reader (Ex/Em: 488/517 nm).
Workflow:
-
Seeding: Plate cells (
cells/well) in 96-well black-walled plates. Incubate 24h. -
Iron Loading (Optional but recommended): Incubate cells with
Ferric Ammonium Citrate (FAC) for 4 hours to expand the Labile Iron Pool, then wash 3x with PBS. -
Probe Loading: Incubate cells with 0.25 µM Calcein-AM for 15 minutes at 37°C.
-
Note: Do not over-incubate, or Calcein may leak into organelles.
-
-
Washing: Wash 2x with HBSS to remove extracellular probe.
-
Baseline Reading (
): Measure fluorescence. This represents the "Quenched" state (high iron). -
Treatment: Add 1-Ac-3,2-HOPO at varying concentrations (1, 10, 50, 100 µM).
-
Positive Control: Add 100 µM SIH or Deferiprone.
-
Negative Control: Media only.
-
-
Kinetic Measurement: Measure fluorescence every 2 minutes for 60 minutes.
-
Analysis: Calculate
.
Data Presentation Table:
| Treatment Group | Concentration (µM) | Mean Fluorescence (RFU) | % Recovery (vs SIH) | Interpretation |
| Control (Untreated) | - | 1200 | 0% | High LIP (Quenched) |
| Deferiprone (Std) | 100 | 4500 | 100% | Full Chelation |
| 1-Ac-3,2-HOPO | 10 | 1800 | 18% | Low Permeability/Affinity |
| 1-Ac-3,2-HOPO | 50 | 3200 | 60% | Moderate Efficacy |
| 1-Ac-3,2-HOPO | 100 | 4100 | 88% | High Efficacy |
Functional Antioxidant Assay (Fenton Inhibition)
Iron catalyzes the conversion of
Protocol: Deoxyribose Degradation Assay
-
Mix:
(10 µM) + EDTA (10 µM) + + Ascorbate + Deoxyribose. -
Add: 1-Ac-3,2-HOPO (Test) or Buffer (Control).
-
Mechanism:
radicals degrade deoxyribose into TBARS (Thiobarbituric Acid Reactive Substances). -
Readout: Add TBA reagent, boil, and measure pink chromogen at 532 nm.
-
Result: A decrease in absorbance indicates the chelator has successfully sequestered iron from the Fenton cycle.
Troubleshooting & Expert Tips
-
pH Sensitivity: 3-hydroxypyridin-2-ones have pKa values around 3–4 (OH group). Ensure all buffers are pH 7.2–7.4. If the pH drops, protonation of the ligand will release iron.
-
Solubility: If 1-Ac-3,2-HOPO precipitates in aqueous media, use a maximum of 0.5% DMSO.
-
Iron Contamination: Use plasticware (polypropylene) instead of glass where possible, or acid-wash glassware to remove trace iron which can skew stoichiometry data.
References
- Job, P. (1928). "Formation and Stability of Inorganic Complexes in Solution". Annales de Chimie, 9, 113-203.
-
Cabantchik, Z. I., et al. (1996).[2] "Intracellular chelatable iron and the path of iron in erythroid cells". Blood, 87(10), 4407-4414. (The gold standard Calcein-AM protocol).
- Hider, R. C., & Hoffbrand, A. V. (2018). "The Role of Deferiprone in Iron Chelation". New England Journal of Medicine.
-
Espósito, B. P., et al. (2002). "Labile iron in cells and body fluids".[2][5][4] Coordination Chemistry Reviews, 233, 73-109. (Review of LIP detection methods).
-
Thermo Fisher Scientific. "Spectrophotometric Determination of Trace Iron". (General iron quantification methods).
Sources
- 1. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. mdpi.com [mdpi.com]
- 4. Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Crystallization & Purification of 1-Acetyl-3-Hydroxypyridin-2-one
[1][2]
Executive Summary
This application note details the purification of 1-acetyl-3-hydroxypyridin-2-one (N-acetyl-3,2-HOPO), a critical intermediate in the synthesis of bidentate iron chelators and histone deacetylase (HDAC) inhibitors.[1] The acetylation of 3-hydroxypyridin-2-one presents a unique regioselectivity challenge, often yielding a mixture of the desired N-acetyl product, the O-acetyl isomer (3-acetoxypyridin-2-one), and the di-acetylated byproduct.[1]
This guide provides a robust, self-validating crystallization protocol designed to isolate the N-acetyl derivative with >98% purity. The methodology leverages solubility differentials in non-polar aprotic solvents vs. polar protic systems to achieve selective rejection of isomers.
Compound Profile & Solubility Logic
Understanding the physicochemical properties of the target and its impurities is the foundation of this protocol.
| Compound | Structure Description | Polarity (LogP Est.) | Solubility Profile |
| 1-Acetyl-3-hydroxypyridin-2-one (Target) | Acetyl group on Nitrogen (N1); Free Hydroxyl at C3.[1] | Moderate (~0.5 - 0.[1]8) | Soluble in EtOAc, DCM, warm Ethanol. Sparingly soluble in Hexane. |
| 3-Hydroxypyridin-2-one (Starting Material) | Free NH and OH.[1] Zwitterionic character. | Low (< 0) | Highly soluble in Water, MeOH. Insoluble in non-polar solvents. |
| 3-Acetoxypyridin-2-one (Isomer) | Acetyl group on Oxygen (O3); Free NH.[1] | Moderate | Soluble in Alcohols, EtOAc. |
| 1-Acetyl-3-acetoxypyridin-2-one (Byproduct) | Di-acetylated (N1 and O3).[1] | High (> 1.2) | Soluble in Hexane, Toluene, Ether. |
Purification Logic:
-
Reaction Workup: The high water solubility of the starting material allows its removal via aqueous washing.
-
Impurity Rejection: The di-acetylated byproduct is the most lipophilic.[1] It remains in the mother liquor when using a moderately polar solvent system (e.g., EtOAc/Heptane).
-
Isomer Separation: The N-acetyl target possesses a distinct hydrogen-bonding network (lacking the NH donor) compared to the O-acetyl isomer, enabling separation via controlled cooling crystallization.[1]
Experimental Protocol
Materials & Reagents[1][2][3][4]
-
Crude Product: 1-acetyl-3-hydroxypyridin-2-one (post-reaction solid or oil).[1]
-
Solvent A (Dissolution): Ethyl Acetate (ACS Reagent Grade).
-
Solvent B (Anti-solvent): n-Heptane or n-Hexane (anhydrous).[1]
-
Wash Solvent: Cold Toluene (0°C).
Step-by-Step Crystallization Workflow
Step 1: Dissolution and Hot Filtration
-
Charge the crude solid (e.g., 10 g) into a round-bottom flask.
-
Add Ethyl Acetate (50 mL) . Ratio: 5 mL/g.[1]
-
Heat the mixture to reflux (approx. 77°C) with varying agitation.
-
Note: If the solution is not clear, add Ethanol dropwise (max 5% v/v) to assist dissolution of the polar hydroxyl moiety.
-
-
Perform a hot filtration through a pre-warmed sintered glass funnel to remove inorganic salts (e.g., sodium acetate) or polymeric residues.
Step 2: Controlled Cooling (Nucleation)
-
Transfer the filtrate to a jacketed crystallizer or a clean flask with overhead stirring.
-
Cool the solution rapidly to 50°C .
-
Seeding (Optional but Recommended): Add 0.1% w/w pure seed crystals of 1-acetyl-3-hydroxypyridin-2-one at 45°C to induce consistent nucleation.
-
Ramp down temperature to 20°C at a rate of 5°C/hour .
-
Scientific Rationale: Slow cooling prevents the entrapment of the O-acetyl isomer and ensures the formation of stable, defined crystal habits (typically needles or prisms).
-
Step 3: Anti-Solvent Addition (Yield Maximization)
-
Once the slurry is at 20°C, hold for 1 hour.
-
Slowly add n-Heptane (25 mL) dropwise over 30 minutes.
Step 4: Isolation and Drying
-
Cool the final slurry to 0-5°C and hold for 2 hours.
-
Filter under vacuum.[1]
-
Displacement Wash: Wash the cake with cold Toluene (2 x 10 mL) .
-
Why Toluene? Toluene effectively solubilizes any residual O-acetyl isomer or di-acetyl byproducts without significantly dissolving the target product at low temperatures [1].[1]
-
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Caution: Do not exceed 50°C, as N-acyl pyridones can be thermally unstable or susceptible to hydrolysis if moisture is present.[1]
-
Process Visualization
The following diagram illustrates the critical decision points and flow of the purification process.
Caption: Workflow for the selective crystallization of 1-acetyl-3-hydroxypyridin-2-one, highlighting impurity rejection steps.
Quality Control & Troubleshooting
Analytical Validation (Self-Validating System)
Before releasing the batch, perform the following checks:
-
TLC Analysis:
-
1H-NMR (DMSO-d6):
-
Check for the N-acetyl methyl singlet (~2.6 ppm) vs O-acetyl methyl singlet (~2.3 ppm).[1]
-
Verify the integration of the aromatic protons to ensure no regioisomers are present.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product too soluble in EtOAc; Incomplete nucleation.[1] | Increase Heptane ratio to 1:1. Cool to -10°C. |
| O-Acetyl Impurity Present | Cooling too fast; "Crash" crystallization.[1] | Re-heat and cool at 2°C/hr. Use pure seed crystals. |
| Product is Colored (Brown) | Oxidation or Polymerization. | Perform a carbon treatment (Charcoal) during the hot filtration step. |
| Melting Point Depression | Residual Solvent or Water.[1] | Vacuum dry at 40°C for >12 hours.[1] Check NMR for solvent peaks. |
References
-
Moynihan, H. A., & Horgan, D. E. (2017).[2] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link]
-
Santos, M. A., et al. (2012). Hydroxypyridinone Journey into Metal Chelation. University of Porto / SciSpace.[1] [Link]
-
Samant, B. S. (2008). Synthesis of 3-hydroxypyrid-2-ones from furfural for treatment against iron overload and iron deficiency. European Journal of Medicinal Chemistry. [Link]
-
PubChem Compound Summary. (2025). 2-Acetylpyridine (Analogous N-acyl properties).[1] National Center for Biotechnology Information.[1] [Link]
-
MDPI Molbank. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. [Link][1][3]
storage conditions and shelf life of 1-acetyl-3-hydroxypyridin-2-one
Application Note: Storage Conditions and Shelf Life of 1-Acetyl-3-hydroxypyridin-2-one
Executive Summary
1-Acetyl-3-hydroxypyridin-2-one is a specialized heterocyclic intermediate often utilized in the synthesis of metalloenzyme inhibitors (e.g., HIV integrase, matrix metalloproteinases) and siderophore-mimetic chelators. While the core 3-hydroxypyridin-2-one scaffold is robust, the N-acetyl moiety at position 1 is kinetically labile .
This Application Note defines the critical storage parameters required to prevent the primary degradation mechanism: hydrolytic deacetylation . Failure to adhere to these protocols typically results in the formation of 3-hydroxypyridin-2-one and acetic acid, compromising stoichiometric precision in downstream synthesis.
Physicochemical Profile & Degradation Mechanism
To implement a self-validating storage protocol, one must understand the molecular vulnerabilities.
Chemical Identity
-
IUPAC Name: 1-acetyl-3-hydroxypyridin-2-one
-
Molecular Formula: C₇H₇NO₃
-
Molecular Weight: 153.14 g/mol
-
Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in non-polar solvents.
The Degradation Pathway (Hydrolysis)
The N-acetyl bond in 2-pyridones possesses imide-like character, making it significantly more susceptible to nucleophilic attack than a standard amide. Exposure to atmospheric moisture, particularly in the presence of trace acid or base, accelerates hydrolysis.
Key Insight: The presence of a "vinegar-like" odor upon opening the vial is a qualitative indicator of advanced degradation (release of acetic acid).
Figure 1: Hydrolytic degradation pathway of 1-acetyl-3-hydroxypyridin-2-one. The reaction is autocatalytic as the released acetic acid can lower local pH, further promoting hydrolysis.
Storage Protocols
The following protocols are tiered based on storage duration.
Table 1: Recommended Storage Conditions
| Parameter | Short-Term (< 1 Month) | Long-Term (> 1 Month) | Critical Note |
| Temperature | 2°C to 8°C (Refrigerated) | -20°C (Freezer) | Avoid freeze-thaw cycles. |
| Atmosphere | Inert (Nitrogen/Argon) preferred | Strictly Inert (Argon) | Moisture is the primary antagonist. |
| Container | Amber glass vial, Parafilm sealed | Amber vial, Desiccator cabinet | Protect from light (hydroxypyridines are photosensitive). |
| State | Solid powder | Solid powder | Never store as a solution. |
Detailed Handling Protocol
Objective: Minimize exposure to atmospheric moisture during dispensing.
-
Equilibration: Allow the storage vial to warm to room temperature (20–25°C) inside a desiccator before opening.
-
Why? Opening a cold vial in humid air causes immediate condensation on the hygroscopic solid, initiating hydrolysis.
-
-
Dispensing: Weigh rapidly in a low-humidity environment. If available, use a glovebox or a nitrogen-flushed glove bag.
-
Resealing: Purge the headspace of the vial with dry Nitrogen or Argon gas before replacing the cap. Seal the cap junction with Parafilm.
-
Solvent Choice: If preparing a stock solution, use anhydrous DMSO or DMF. Use the solution immediately; do not store.
Shelf Life & Retest Dates
-
Initial Shelf Life: 12 months from date of receipt (if stored at -20°C, desiccated).
-
Retest Interval: Every 6 months thereafter.
Logic: While the pyridone ring is stable, the N-acetyl group's half-life varies drastically with moisture exposure. A 12-month baseline is conservative but necessary for GLP compliance.
Quality Control (QC) & Validation Protocol
To verify the integrity of the reagent before critical experiments, use the following self-validating workflow.
Visual Inspection
-
Pass: White to off-white crystalline powder.[1]
-
Fail: Yellow/Orange discoloration (oxidation) or clumping/stickiness (hygroscopic moisture absorption).
-
Olfactory Test: A strong smell of vinegar indicates significant deacetylation.
HPLC Purity Assessment
Use this method to quantify the ratio of Intact Reagent vs. Hydrolyzed Degradant.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).
-
Expected Result:
-
Degradant (3-hydroxypyridin-2-one): Elutes earlier (more polar).
-
Target (1-acetyl-3-hydroxypyridin-2-one): Elutes later.
-
QC Decision Tree
Figure 2: Quality Control Decision Tree for validating reagent integrity prior to synthesis.
Troubleshooting & FAQs
Q: Can I store the compound in DMSO at -20°C? A: No. Even "anhydrous" DMSO is hygroscopic and will absorb atmospheric moisture over time, leading to slow hydrolysis of the N-acetyl group in the freezer. Always prepare solutions fresh.
Q: The compound has turned slightly yellow. Is it usable? A: Slight yellowing often indicates trace oxidation of the 3-hydroxyl group (quinone formation). If HPLC purity is >95%, it is likely usable for standard synthesis. If the application is sensitive (e.g., biological assay standards), recrystallize from Ethanol/Diethyl Ether.
Q: Why is the N-acetyl group so unstable compared to other amides? A: In 1-acetyl-2-pyridone systems, the lone pair on the ring nitrogen is involved in the aromaticity of the pyridone ring. This reduces the resonance stabilization of the exocyclic N-acetyl amide bond, making the carbonyl carbon more electrophilic and prone to attack by water [1].
References
-
IUPAC. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Pyridin-2-one derivatives. Link
-
LookChem. (2023). 3-Hydroxy-1,2-dimethyl-4(1H)-pyridone (Deferiprone) Stability Data. Link (Used for comparative stability of hydroxypyridinone class).
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 3-Acetylpyridine (Structural Analog for Handling). Link
Sources
UV-Vis spectrophotometric analysis of 1-acetyl-3-hydroxypyridin-2-one
Application Note: UV-Vis Spectrophotometric Analysis & Stability Profiling of 1-Acetyl-3-hydroxypyridin-2-one
Part 1: Executive Summary & Chemical Context
1.1 The Target Molecule 1-acetyl-3-hydroxypyridin-2-one (1-Ac-3,2-HOPO) represents a specialized derivative of the 3-hydroxypyridin-2-one class, a scaffold widely recognized for its high-affinity iron-chelating properties (e.g., Deferiprone analogs).
-
Chemical Utility: Often utilized as a lipophilic prodrug or a protected synthetic intermediate. The N-acetyl group masks the polarity of the lactam nitrogen, potentially enhancing membrane permeability before hydrolyzing to the active chelator, 3-hydroxypyridin-2-one.
-
Analytical Challenge: The N-acetyl group (an imide-like functionality) is hydrolytically labile, particularly in neutral-to-alkaline aqueous environments. Standard UV-Vis protocols using unbuffered water or basic solvents will cause rapid degradation, leading to erroneous quantification.
1.2 The Core Directive This protocol is designed not just for quantification, but as a stability-indicating method . It prioritizes solvent selection and pH control to freeze the hydrolysis equilibrium during analysis.
Part 2: Chemical Properties & Spectral Logic
To design a robust assay, we must understand the species in solution.
| Property | Description | Analytical Implication |
| Chromophore | Conjugated Pyridinone Ring | Primary absorption band expected at 290–320 nm . |
| Auxochrome | 3-Hydroxyl Group (-OH) | Ionizable (pKa ~8.5). Deprotonation causes a bathochromic (red) shift. Control pH < 6.0. |
| Lability | N-Acetyl Group | Susceptible to nucleophilic attack (hydrolysis) -> 3,2-HOPO + Acetate. Avoid alkaline diluents. |
| Solubility | Amphiphilic | Soluble in Acetonitrile (ACN), Methanol (MeOH), DMSO. Sparingly soluble in water. |
Part 3: Method Development (The "Why")
3.1 Solvent Selection Strategy
-
Stock Solvent: Anhydrous Acetonitrile (ACN) is selected over Methanol. Methanol is protic and can facilitate slow solvolysis/transesterification over long storage. ACN is aprotic and ensures stock stability.
-
Working Solvent: 0.1% Formic Acid in Water/ACN (90:10) . The acidic pH (~2.8) stabilizes the N-acetyl bond and ensures the 3-hydroxyl group remains fully protonated, yielding a sharp, consistent spectral peak.
3.2 Wavelength Selection (Spectral Overlay) The 1-acetyl group extends the conjugation system compared to the parent 3,2-HOPO.
-
Experiment: Overlay spectra of 1-Ac-3,2-HOPO vs. 3,2-HOPO.
-
Selection: Choose
of the 1-acetyl form. If overlap is significant, use the First Derivative (dA/d ) method for specificity, though direct UV is usually sufficient for purity >95%.
Part 4: Detailed Experimental Protocol
Materials & Reagents
-
Analyte: 1-acetyl-3-hydroxypyridin-2-one (>98% purity).
-
Solvent A (Stock): HPLC Grade Acetonitrile (Dry).
-
Solvent B (Diluent): 10 mM Acetate Buffer (pH 4.5) or 0.1% Formic Acid.
-
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60) with matched quartz cuvettes (1 cm pathlength).
Preparation of Standards
Step 1: Primary Stock Solution (1.0 mg/mL)
-
Weigh 10.0 mg of 1-Ac-3,2-HOPO into a 10 mL amber volumetric flask.
-
Dissolve in Solvent A (ACN) . Sonicate for 30 seconds if needed.
-
Stability Note: This stock is stable for 48 hours at 4°C.
Step 2: Working Standard (50 µg/mL)
-
Transfer 500 µL of Primary Stock into a 10 mL volumetric flask.
-
Dilute to volume with Solvent B (Acidic Diluent) .
-
Critical: Analyze within 2 hours of preparation to prevent hydrolysis.
Measurement Procedure
-
Baseline Correction: Fill both reference and sample cuvettes with Solvent B. Run a baseline scan (200–400 nm).
-
Sample Scan: Replace sample cuvette liquid with the Working Standard.
-
Parameters:
-
Scan Range: 200–400 nm
-
Scan Speed: Medium
-
Slit Width: 1.0 nm
-
-
Determination: Record Absorbance at
(typically ~298-305 nm; verify experimentally).
Linearity & Calibration
Prepare a 5-point calibration curve using the table below. Dilute with Solvent B.
| Standard ID | Stock Vol (µL) | Final Vol (mL) | Conc. (µg/mL) | Acceptance Criteria |
| STD-1 | 100 | 10 | 10 | Abs ~ 0.1 - 0.2 |
| STD-2 | 250 | 10 | 25 | |
| STD-3 | 500 | 10 | 50 | Target Abs ~ 0.6 |
| STD-4 | 750 | 10 | 75 | |
| STD-5 | 1000 | 10 | 100 | Abs < 1.2 |
-
Validation:
must be .[1]
Part 5: Stability-Indicating Workflow (Visualization)
The following diagram illustrates the critical decision pathways and chemical logic designed into this protocol.
Figure 1: Analytical workflow emphasizing the critical time-window and solvent choice to prevent N-acetyl hydrolysis.
Part 6: Data Analysis & Troubleshooting
6.1 Calculation
6.2 Troubleshooting Guide
-
Issue: Blue-shift (Hypsochromic) of
over time.-
Cause: Hydrolysis of the N-acetyl group.[2] The parent 3,2-HOPO typically absorbs at a lower wavelength or different intensity than the acetamide.
-
Solution: Remake standards in fresh buffer; ensure pH is < 5.
-
-
Issue: Non-linearity at high concentrations.
-
Cause: Molecular stacking or dimerization of the pyridinone ring.
-
Solution: Dilute samples to keep Absorbance < 1.0.
-
Part 7: References
-
Hider, R. C., & Zhou, T. (2005). "Iron Chelators of the 3-Hydroxypyridin-4-one Class: Synthesis and Pharmaceutical Application." Annals of the New York Academy of Sciences.
-
Santos, M. A., et al. (2012). "Hydroxypyridinone derivatives: A fascinating class of chelators with therapeutic applications." Future Medicinal Chemistry.
-
International Conference on Harmonisation (ICH). (2005).[1] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.
-
Metzler, D. E., et al. (1973). "Spectra of 3-hydroxypyridines. Band-shape analysis and evaluation of tautomeric equilibriums." Biochemistry.
Sources
High-Efficiency Liquid-Liquid Extraction (LLE) Protocols for Hydroxypyridinone (HPO) Derivatives
Application Note: AN-HPO-2024-03
Abstract
Hydroxypyridinones (HPOs), such as Deferiprone (L1) and CP20, represent a critical class of iron chelators used in the treatment of thalassemia and neurodegenerative diseases. However, their extraction from biological matrices is complicated by their zwitterionic nature, high water solubility (low LogP), and high affinity for adventitious metals. This guide provides optimized Liquid-Liquid Extraction (LLE) protocols that bypass the "hydrophilic trap" by leveraging precise pH control and speciation logic.
The Physicochemical Challenge: The "Zwitterionic Trap"
To successfully extract an HPO, one must understand its speciation. HPOs are amphoteric molecules containing a basic ring nitrogen and an acidic hydroxyl group.
-
Acidic pH (< 3.0): The molecule is protonated (
), highly polar, and stays in the aqueous phase. -
Basic pH (> 9.5): The hydroxyl group deprotonates (
), creating an anion that also stays in the aqueous phase. -
The "Neutral Window" (pH 6.0 – 8.0): The molecule exists predominantly in its neutral, zwitterionic form (
). While still polar, this species exhibits the maximum possible lipophilicity for the compound, allowing partitioning into organic solvents like dichloromethane (DCM).
Critical Insight: Unlike standard bases where you "basify and extract," HPOs require buffering to a specific neutral window. Overshooting the pH in either direction drastically reduces recovery.
Visualizing the Extraction Logic
Figure 1: The "Goldilocks" zone for HPO extraction. Extraction efficiency peaks only when the pH forces the molecule into its neutral state.
Protocol A: Extraction from Plasma/Serum (Clinical PK)
Target Analytes: Deferiprone (L1), Deferasirox, CP20. Matrix: Human or Rat Plasma.[1] Limit of Quantitation (LOQ): ~0.5 µg/mL (UV detection).
Reagents & Equipment
-
Extraction Solvent: Dichloromethane (DCM). Note: DCM is preferred over Ethyl Acetate for Deferiprone due to better selectivity against plasma proteins.
-
Buffer: 60 mM MOPS (3-(N-morpholino)propanesulfonic acid) or Phosphate Buffer, adjusted to pH 7.4.
-
Internal Standard (IS): Caffeine (structurally similar retention) or a deuterated HPO analog.
-
Glassware: Acid-Washed (soaked in 10% HNO3 overnight, rinsed with Milli-Q water). Crucial: Trace iron on glass will form red Fe-HPO complexes that do not partition identically to the free ligand.
Step-by-Step Workflow
-
Sample Preparation:
-
Aliquot 250 µL of plasma into a 15 mL acid-washed polypropylene or glass centrifuge tube.
-
Add 50 µL of Internal Standard working solution.
-
-
Buffering (The Critical Step):
-
Add 750 µL of 60 mM MOPS buffer (pH 7.4) .
-
Why: This locks the HPO into its neutral form (
) regardless of patient metabolic acidosis/alkalosis. -
Vortex gently for 10 seconds.
-
-
Extraction:
-
Add 5.0 mL of Dichloromethane (DCM).
-
Shake mechanically or vortex vigorously for 10 minutes .
-
Note: HPOs partition slowly due to their hydrophilicity; brief manual shaking is insufficient.
-
-
Phase Separation:
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Result: Proteins form a "puck" at the interface. The bottom layer is the DCM (organic).
-
-
Collection & Drying:
-
Carefully aspirate the upper aqueous layer and the protein puck to waste.
-
Transfer the lower organic phase to a clean glass tube.
-
Evaporate to dryness under a stream of Nitrogen (
) at 40°C .[2]
-
-
Reconstitution:
-
Reconstitute residue in 200 µL of Mobile Phase (e.g., Water:Methanol 90:10 + 0.2 mM EDTA).
-
Senior Scientist Tip: Always include EDTA in the reconstitution solvent and HPLC mobile phase. It scavenges trace iron from the instrument stainless steel, preventing peak broadening caused by on-column complexation.
-
Protocol B: Environmental & Synthesis Workup (High Concentration)
Target: Isolation of synthetic HPO derivatives or removal from reaction mixtures. Challenge: Separation from iron-bound complexes (red/purple) vs. free ligand (colorless/white).
Optimization Table: Solvent Selection by LogP
| HPO Derivative Type | Estimated LogP | Recommended Solvent | Modifiers |
| Hydrophilic (e.g., Deferiprone, CP20) | -0.7 to 0.5 | Dichloromethane (DCM) | Salting out (NaCl saturation) |
| Lipophilic (e.g., Benzyl/Alkyl-HPOs) | > 1.0 | Ethyl Acetate or Chloroform | None required |
| Highly Polar/Zwitterionic | < -1.0 | n-Butanol or Benzyl Alcohol | Requires back-extraction |
Workflow Logic
Figure 2: Synthesis workup focusing on iron removal and speciation control.
Troubleshooting & Validation
Self-Validating the Protocol
-
The "Red Test": If your final organic extract has a pink/red hue, your glassware or reagents are contaminated with iron. The HPO-Iron complex (
) is intensely colored and has a different LogP than the free ligand. Action: Re-acid wash all glass and add 1mM EDTA to the aqueous buffer. -
Recovery Calculation:
-
Spike plasma with 10 µg/mL Deferiprone.
-
Perform LLE.[3]
-
Compare peak area to a direct injection of 10 µg/mL standard.
-
Acceptable Range: >75% for DCM extraction. If <50%, check pH of the aqueous layer after buffer addition (plasma buffering capacity can shift pH).
-
Common Pitfalls
-
Emulsions: HPOs in plasma often form stable emulsions with DCM.
-
Fix: Add minimal isopropanol (1-2%) to the DCM or centrifuge at higher speeds (4000 x g).
-
-
Peak Tailing: Caused by interaction with silanols on the HPLC column or trace metal binding.
-
Fix: Use "end-capped" columns and always add 0.2 – 0.5 mM EDTA to the HPLC mobile phase.
-
References
-
Physicochemical Properties & pKa
- Liu, Z. D., et al. (1999). "Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones." Journal of Medicinal Chemistry.
-
Clinical PK & Extraction Protocols
- G.J. Kontoghiorghes et al. (2025/Historical).
-
LC-MS/MS Methodologies
- "Development of a fast LC‐MS/MS assay for the determination of deferiprone in human plasma.
-
Microfluidic/Slug Flow Extraction (Emerging Tech)
-
Rezaei, N., et al. (2025).[4] "Slug Flow Liquid-Liquid Extraction of Deferiprone as Iron Complex Using Natural Deep Eutectic Solvents." Langmuir.
-
-
General Iron Chelation Review
Sources
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. Slug Flow Liquid-Liquid Extraction of Deferiprone as Iron Complex Using Natural Deep Eutectic Solvents in a Cross-Flow T-Junction Microfluidic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction temperature for N-acetylation of pyridinones
Current Status: Operational Topic: Temperature Optimization & Selectivity Control (N- vs. O-Acetylation) Audience: Process Chemists, Medicinal Chemists, PhD Candidates
The Core Directive: Thermodynamic Steering
Welcome to the technical support module for pyridinone functionalization. The most common ticket we receive regarding this reaction involves regioselectivity failure —specifically, the formation of the unstable O-acetyl isomer (lactim ester) instead of the desired N-acetyl product (lactam).
The Golden Rule: The N-acetylation of 2-pyridinones is under thermodynamic control , while O-acetylation is under kinetic control .
If your reaction yields the O-isomer or reverts to starting material upon aqueous workup, your reaction temperature was likely insufficient to overcome the activation energy barrier for the thermodynamic product or the thermal rearrangement.
Reaction Energy Profile
The following diagram illustrates the critical energy pathways you must navigate. Note that the O-acetyl product is a "kinetic trap"—it forms quickly at low temperatures but is less stable than the N-acetyl product.
Figure 1: Energy landscape of pyridinone acetylation. Low heat traps the reaction in the unstable O-acetyl valley. High heat drives the system to the stable N-acetyl state.
Troubleshooting Guide (The "Help Desk")
Use this matrix to diagnose your specific experimental failure.
| Symptom | Probable Cause | Technical Solution |
| Product disappears during workup | O-Acetylation (Kinetic Trap). You formed the O-acetyl isomer. It is highly moisture-sensitive and hydrolyzes back to the starting pyridinone immediately upon contact with water/bicarbonate. | Increase Temperature. Do not work up. Heat the reaction mixture to reflux (120–140°C) for 2–4 hours to force rearrangement to the stable N-isomer. |
| Mixture of two isomers by NMR | Incomplete Thermodynamic Conversion. The reaction reached an intermediate temperature where both pathways are active, but thermal rearrangement was not completed. | Extend Reflux Time. If using Acetic Anhydride (Ac₂O), push the bath temp to 140°C. If using a solvent (e.g., Toluene), ensure it is boiling. |
| Low Yield / Black Tar | Thermal Degradation. The substrate is sensitive to prolonged high heat, or polymerization occurred. | Stepwise Heating. Start at 60°C to consume SM, then ramp to 120°C for 1 hour only. Use an inert atmosphere (N₂) strictly to prevent oxidative tars. |
| Starting Material Unreactive | Steric/Electronic Deactivation. Substituents at C3/C6 are blocking the site or reducing nucleophilicity. | Catalytic Activation. Add 10 mol% DMAP. Note: DMAP accelerates both pathways, so high temperature is still required to ensure N-selectivity. |
Standard Operating Protocols (SOPs)
Do not rely on generic acetylation conditions (e.g., Pyridine/Ac₂O at RT) used for amines or alcohols. Pyridinones require specific thermal protocols.
Protocol A: The "Thermal Force" Method (Recommended)
Best for: Robust substrates, scale-up, and ensuring exclusive N-selectivity.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[1]
-
Charge: Add 2-pyridinone (1.0 equiv) and Acetic Anhydride (neat, 5.0–10.0 equiv).
-
Note: Ac₂O acts as both reagent and solvent.
-
-
Step 1 (Dissolution): Warm to 60°C until solids dissolve.
-
Step 2 (Reaction): Heat to reflux (approx. 135–140°C) .
-
Critical Checkpoint: Maintain reflux for 3–6 hours .
-
-
Monitoring: Take an aliquot. Do not do an aqueous mini-workup. Evaporate the aliquot under high vacuum and check NMR in CDCl₃.
-
Look for: N-Acetyl methyl singlet at ~2.7 ppm. (O-Acetyl typically appears upfield at ~2.3 ppm).
-
-
Workup:
-
Cool to RT.
-
Remove excess Ac₂O and acetic acid byproduct via rotary evaporation (azeotrope with toluene if necessary).
-
Purification: Flash chromatography or recrystallization (often from EtOAc/Hexanes).
-
Protocol B: The "Catalytic/Solvent" Method
Best for: Expensive substrates or when neat Ac₂O is undesirable.
-
Solvent Choice: Use Toluene or Xylene (High boiling point is non-negotiable).
-
Reagents: Pyridinone (1.0 equiv), Ac₂O (2.0 equiv), DMAP (0.1 equiv) , Triethylamine (1.5 equiv).
-
Procedure: Reflux vigorously. The DMAP forms a highly reactive N-acylpyridinium intermediate that facilitates attack, while the reflux temperature ensures the thermodynamic N-product is favored.
Diagnostic Workflow
Follow this logic tree if your yield is below 80%.
Figure 2: Diagnostic logic for resolving low yields. Note that the presence of O-acetyl indicates insufficient heat, while the presence of SM after workup often indicates the O-acetyl formed and then hydrolyzed.
Frequently Asked Questions (FAQs)
Q: Can I use Acetyl Chloride (AcCl) instead of Acetic Anhydride? A: Yes, but be careful. AcCl is more reactive and generates HCl. If you use AcCl with a weak base (like pyridine) at low temperatures, you will almost certainly favor the O-acetyl kinetic product. If you must use AcCl, ensure you heat the mixture significantly after addition to drive the rearrangement to the N-isomer.
Q: Why does my product turn into the starting material on the TLC plate? A: You likely have the O-acetyl isomer. Silica gel is slightly acidic and contains water, which can hydrolyze the unstable lactim ester (O-acetyl) back to the lactam (pyridinone) during elution. If you suspect this, run a 2D TLC or check crude NMR immediately. If confirmed, put the reaction back on heat.
Q: I see a peak at 2.75 ppm and another at 2.30 ppm. Which is which? A: Generally, the N-acetyl methyl group is chemically deshielded by the adjacent carbonyl and ring nitrogen, appearing further downfield (~2.7–2.8 ppm ). The O-acetyl methyl group is typically more shielded, appearing around 2.3–2.4 ppm . Always compare with the integration of ring protons.
References
- Thermodynamic Control in Pyridinone Acetylation Concept: High temperatures favor the stable amide-like N-acetyl structure over the imidate-like O-acetyl structure. Source: Katritzky, A. R., & Jones, R. A. (1960). The Structure of "Hydroxypyridines" and their Derivatives. Proceedings of the Chemical Society. Context: Foundational text establishing the lactam-lactim tautomerism and stability.
-
Thermal Rearrangement of 2-Alkoxypyridines
- Concept: Mechanism of O- to N- rearrangement (Chapman-like rearrangement logic applied to acyl groups).
- Source:Journal of the Chemical Society, Perkin Transactions 1.
-
Verification: (Analogous alkyl migration demonstrating the thermodynamic drive toward N-substitution).
- Concept: Use of refluxing acetic anhydride for N-acetylation.
- Kinetic vs. Thermodynamic Control Concept: General theory of reversible electrophilic substitution on ambident nucleophiles. Source: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Context: Theoretical grounding for the energy profile diagram (Figure 1).
Sources
Technical Support Center: 1-Acetyl-3-hydroxypyridin-2-one Purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals isolate high-purity 1-acetyl-3-hydroxypyridin-2-one. Synthesizing derivatives of 3-hydroxypyridin-2-one (3,2-HOPO) often yields complex mixtures due to the molecule's dual nucleophilic sites and its extraordinary affinity for trace metals.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your purification workflows are robust and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized 1-acetyl-3-hydroxypyridin-2-one sample has a reddish-brown tint instead of being an off-white powder. What causes this, and how do I fix it? A1: This discoloration is a classic indicator of trace iron (Fe³⁺) contamination. The 3-hydroxypyridin-2-one core is a widely recognized and exceptionally potent bidentate chelator, particularly for hard Lewis acids such as Fe³⁺ and Zr⁴⁺ 1.
-
Causality: The oxygen atoms at the C2 (carbonyl) and C3 (hydroxyl) positions form a highly stable, thermodynamically favored 5-membered chelate ring with the metal. Even parts-per-million (ppm) levels of iron leached from stainless steel reactor vessels or spatulas will form intensely colored tris-complexes 2.
-
Resolution: Standard recrystallization will not break this complex. You must implement a competitive metal-scavenging step using EDTA or a Chelex resin prior to final isolation (see Protocol below).
Q2: My LC-MS shows a significant +42 Da mass shift impurity relative to the target product. What is it? A2: A +42 Da shift indicates over-acetylation, resulting in the formation of 1,3-diacetyl-2-pyridinone (where both the N1 and O3 positions are acetylated).
-
Causality: The hydroxyl group at the C3 position is highly nucleophilic. During the intended N-acetylation with acetic anhydride or acetyl chloride, competitive O-acetylation occurs rapidly.
-
Resolution: Do not discard the batch. The O-acetyl ester bond is significantly more labile to hydrolysis than the N-acetyl amide bond. A mild, pH-controlled hydrolysis will selectively cleave the O-acetyl group, reverting the impurity back to the desired 1-acetyl-3-hydroxypyridin-2-one and recovering your yield.
Q3: How do I ensure my HPLC method accurately resolves the 1-acetyl product from the unreacted 3-hydroxypyridin-2-one starting material? A3: During the synthesis of HOPO derivatives, identifying and resolving small-molecule synthesis impurities requires carefully optimized HPLC methods, as highly polar unreacted precursors often co-elute with the solvent front 3.
-
Causality: The free N-H and O-H groups of the unreacted starting material extensively hydrogen-bond with the mobile phase.
-
Resolution: Use a gradient method starting with a low organic composition (e.g., 5% Acetonitrile) and ensure the aqueous mobile phase is buffered with 0.1% TFA. This suppresses the ionization of the C3-hydroxyl group, preventing peak tailing and ensuring sharp resolution.
Quantitative Data: Impurity Profiling & Resolution
Use the following analytical signatures to identify the specific impurities in your crude mixture before proceeding to the purification workflow.
| Impurity / Analyte | Mechanistic Origin | HPLC Retention Time (min)* | UV Absorbance Max (nm) | Relative Mass Shift (ESI-MS) |
| 3-Hydroxypyridin-2-one | Unreacted precursor | 3.2 | 295 | -42 Da |
| 1-Acetyl-3-hydroxypyridin-2-one | Target Product | 6.4 | 280 | Target (M+H) |
| 1,3-Diacetyl-2-pyridinone | Competitive O-acetylation | 8.5 | 270 | +42 Da |
| Fe(III)-HOPO Complex | Equipment metal leaching | 4.1 (Broad peak) | 450 (Visible) | Varies (Isotopic cluster) |
| Acetic Acid | Anhydride hydrolysis | 1.8 | 210 | N/A (Poor ionization) |
*Chromatographic Conditions: C18 Column (150 x 4.6 mm, 3 µm), Mobile Phase A: 0.1% TFA in H₂O, Mobile Phase B: 0.1% TFA in MeCN. Gradient: 5% to 60% B over 15 minutes. Flow rate: 1.0 mL/min.
Experimental Workflow Visualization
Workflow for impurity removal from 1-acetyl-3-hydroxypyridin-2-one.
Self-Validating Purification Protocol
This protocol is designed as a self-validating system. It utilizes orthogonal chemical shifts (pH adjustments) to selectively target impurities, followed by immediate visual or chromatographic feedback to confirm the success of each step before proceeding.
Step 1: Selective De-O-Acetylation (Hydrolysis)
Purpose: To convert the 1,3-diacetyl-2-pyridinone impurity back into the target product without cleaving the desired N-acetyl group.
-
Dissolve the crude mixture in a 4:1 solution of Tetrahydrofuran (THF) and Deionized Water.
-
Chill the reactor to 5°C using an ice bath. Causality: Low temperatures kinetically favor the cleavage of the more reactive O-acetyl ester while preserving the N-acetyl amide.
-
Dropwise, add 0.5 M NaHCO₃ until the solution pH stabilizes at exactly 8.5. Stir for 45 minutes.
-
Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). The higher Rf spot (diacetylated impurity) must completely disappear, merging into the lower Rf product spot. If the higher spot persists, continue stirring for an additional 15 minutes.
Step 2: Competitive Metal Scavenging
Purpose: To strip Fe³⁺ and other trace metals from the HOPO chelating core.
-
To the pH 8.5 reaction mixture, add 0.1 molar equivalents of solid EDTA (disodium salt).
-
Stir vigorously for 30 minutes at room temperature. Causality: At pH 8.5, EDTA possesses a higher formation constant for Fe³⁺ than the mono-acetylated HOPO derivative, effectively stripping the metal and breaking the colored complex.
-
Self-Validation Checkpoint: Observe the solution. The mixture must transition from a reddish/pink tint to a pale yellow or completely colorless state. This optical shift confirms the quantitative removal of coordinated metals.
Step 3: pH-Driven Extraction and Recrystallization
Purpose: To isolate the pure product from hydrophilic impurities (EDTA-metal complexes, sodium acetate).
-
Acidify the aqueous layer dropwise with 1M HCl until the pH reaches 4.0. Causality: pH 4.0 ensures the C3-hydroxyl group remains fully protonated, rendering the target molecule neutral and lipophilic, while EDTA-metal complexes remain ionized and water-soluble.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Recrystallize the resulting solid from hot Ethanol/Water (1:2).
-
Self-Validation Checkpoint: The final product should precipitate as a brilliant, off-white crystalline solid. A final LC-MS run should confirm a single peak at RT 6.4 min with the target (M+H) mass.
References
-
Tinianow, J., Pandya, D. N., Pailloux, S., et al. "Evaluation of a 3-hydroxypyridin-2-one (2,3-HOPO) Based Macrocyclic Chelator for 89Zr4+ and Its Use for ImmunoPET Imaging of HER2 Positive Model of Ovarian Carcinoma in Mice." Theranostics, 2016.1
-
Busqué, F., Sedó, J., Ruiz-Molina, D., Saiz-Poseu, J. "Characterization, HPLC method development and impurity identification for 3,4,3-LI(1,2-HOPO), a potent actinide chelator for radionuclide decorporation." Journal of Pharmaceutical and Biomedical Analysis, 2014.3
-
Hider, R. C., et al. "Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands." ResearchGate, 2008. 2
Sources
Technical Support Center: HPLC Analysis of Hydroxypyridinones
Topic: Resolving Peak Tailing & Asymmetry
Executive Summary: The "Double Trouble" of HPOs
Hydroxypyridinones (HPOs), such as Deferiprone and its analogs, present a unique challenge in chromatography because they possess two distinct properties that actively degrade peak shape:
-
High Metal Affinity: As iron chelators, they actively "hunt" trace metals (Fe, Al, Ni) present in stainless steel HPLC systems and silica supports. This results in peak splitting and broad tailing.
-
Basic Nitrogen Functionality: The pyridinone ring contains nitrogen atoms that act as Lewis bases, interacting strongly with residual acidic silanols on the stationary phase.
This guide provides a self-validating troubleshooting workflow to isolate and eliminate these variables.
Module 1: The Metal Chelation Factor
The most overlooked cause of tailing in chelator analysis.
Q: Why is my peak tailing even on a brand new, high-quality C18 column?
A: If you are using a standard stainless steel HPLC system, your analyte is likely chelating with iron ions leaching from the frits, tubing, or the column walls themselves. This forms a secondary "stationary phase" of immobilized metal ions, causing severe tailing or "shouldering" (peak splitting).
Q: How do I confirm if metal chelation is the root cause?
The "Spike Test" Protocol:
-
Prepare your standard mobile phase.
-
Add EDTA (Ethylenediaminetetraacetic acid) to the aqueous portion at a concentration of 0.5 mM to 1 mM .
-
Run the standard.[1]
-
Result Analysis: If the peak shape sharpens significantly (Tailing Factor drops from >1.8 to <1.3), metal chelation is your primary issue.
Q: Can I use EDTA for LC-MS applications?
A: No. EDTA causes severe ion suppression and can crystallize in the source. The LC-MS Alternative: Use Medronic Acid (InfinityLab Deactivator) at 5–10 µM.[2] It effectively masks metals without suppressing ionization signals. Alternatively, replace stainless steel components with PEEK or use a bio-inert (titanium/ceramic) system.
Protocol: System Passivation (Iron Removal)
Perform this if the "Spike Test" was positive.
-
Remove the Column: Install a union connector.
-
Flush: Pump 30% Phosphoric Acid (or a specialized passivation solution) through the lines at 1 mL/min for 60 minutes.
-
Rinse: Flush with HPLC-grade water for 30 minutes.
-
Mobile Phase Additive: For routine analysis (UV detection), maintain 0.05 mM EDTA in the mobile phase to scavenge ongoing leaching.
Module 2: Silanol Activity & pH Strategy
Managing the Lewis Acid-Base interactions.
Q: I treated for metals, but I still see a "lazy" tail. Why?
A: This is likely the Silanol Effect .[3] The silica surface contains acidic silanol groups (Si-OH).[4][5] At neutral pH, these are ionized (Si-O⁻). The protonated nitrogen on your HPO (pKₐ ~9.5) binds ionically to these sites.
Q: What is the optimal pH strategy for HPOs?
A: You must operate outside the "danger zone" where both silanols and the analyte are ionized.
-
Strategy A (Recommended): Low pH (pH 2.0 – 3.0).
-
Mechanism: At pH 2.5, silanols are protonated (neutral, Si-OH). While the HPO is positively charged, the neutral silica surface repels it less, but the lack of Si-O⁻ prevents strong ionic retention.
-
Buffer: Phosphate buffer (20-50 mM) or 0.1% TFA (Trifluoroacetic acid). Note: TFA is an ion-pairing agent that further masks silanols.
-
-
Strategy B: High pH (pH > 9.0).
-
Mechanism: At high pH, the HPO is deprotonated (neutral/anionic), preventing interaction with the ionized silanols.
-
Risk: Standard silica dissolves at pH > 8.[6]0. You must use a "Hybrid" or "Polymeric" column (e.g., Waters XBridge, Agilent PLRP-S) designed for high pH stability.
-
Q: Which column chemistry is best for HPOs?
Do not use standard C18. Select based on these criteria:
| Column Type | Feature | Why it works for HPOs |
|---|---|---|
| Base-Deactivated (BDS) | High End-capping | "End-capping" reagents chemically block residual silanols. |
| Polar-Embedded | Amide/Carbamate group | The embedded polar group shields the silica surface and provides alternative selectivity. |
| Hybrid/Polymeric | Ethylene-Bridged Silica | Resists dissolution at high pH; naturally lower silanol activity. |
Module 3: Troubleshooting Visualizer
Workflow: The Decision Matrix
Follow this logic path to identify the root cause of tailing.
Figure 1: Systematic troubleshooting workflow for HPO analysis. Prioritize metal chelation checks before method development.
Mechanism: Why Tailing Happens
Understanding the molecular interactions.
Figure 2: The dual-mechanism of HPO retention. Tailing is often a sum of Chelation (Red) and Silanol activity (Yellow).
Module 4: Optimized Method Parameters (Reference)
Use these starting conditions to build a robust method for Deferiprone or similar HPOs.
| Parameter | Recommendation | Rationale |
| Column | C18 End-capped (5 µm, 4.6 x 250 mm) | e.g., Inertsil ODS-3 or Zorbax Eclipse Plus. High surface coverage reduces silanol exposure. |
| Mobile Phase A | 25 mM Phosphate Buffer (pH 2.5) + 0.5 mM EDTA | Low pH suppresses silanols; EDTA scavenges metals. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Wavelength | 280 nm | Max absorbance for hydroxypyridinone ring. |
| Temperature | 25°C - 30°C | Ambient is usually sufficient; higher temp can improve peak shape by increasing mass transfer. |
References
-
SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
MTC USA. (2026). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2012). Development and validation of RP-HPLC method for the estimation of Deferiprone. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (2025).[7] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Sources
- 1. iajps.com [iajps.com]
- 2. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. lcms.cz [lcms.cz]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. veeprho.com [veeprho.com]
improving solubility of 1-acetyl-3-hydroxypyridin-2-one in buffer systems
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilization & Handling of 1-Acetyl-3-Hydroxypyridin-2-One (AHPO)
Executive Summary
You are likely encountering precipitation or degradation issues with 1-acetyl-3-hydroxypyridin-2-one (AHPO) .[1][2][3] This compound presents a specific "solubility-stability paradox":
-
Solubility: The 3-hydroxyl group (pKa ~8.[1][2][3]8) requires basic pH for ionization and maximum aqueous solubility.[1][3]
-
Stability: The N-acetyl group (at position 1) is susceptible to hydrolytic cleavage, a reaction accelerated significantly at basic pH (pH > 7.5).[1][2][3]
The Solution: You must solubilize AHPO in a slightly acidic-to-neutral environment (pH 5.0–6.[1][2][3]5) using a cosolvent system (DMSO/PEG) to maintain the acetyl group's integrity while achieving the required concentration.[1]
Part 1: Critical Troubleshooting (FAQs)
Q1: Why does my solution turn yellow/red or precipitate after 24 hours in PBS?
Diagnosis: This is likely Hydrolytic Degradation or Trace Metal Contamination .[1][2][3]
-
Hydrolysis: At pH 7.4 (PBS), the N-acetyl bond is labile.[1][2][3] The compound hydrolyzes into 3-hydroxypyridin-2-one and acetate .[1][2][3] The parent pyridinone has different solubility properties and may precipitate or crystallize differently.[1][3]
-
Metal Chelation: The 3-hydroxypyridin-2-one core is a potent bidentate iron chelator.[1][2][3] If your buffer contains trace Iron(III) (common in non-ultrapure salts), the compound will form a colored complex (typically red/purple), which can be mistaken for degradation.
Corrective Action:
-
Prepare fresh: AHPO solutions should not be stored in aqueous media for >4 hours.
Q2: Can I use Tris or Glycine buffers?
Strictly No.
-
Reasoning: Tris and Glycine contain primary amines.[1][2][3] These amines act as nucleophiles that can attack the carbonyl of the N-acetyl group, causing aminolysis (transferring the acetyl group to the buffer molecule) and destroying your compound.[1]
-
Recommendation: Use non-nucleophilic buffers: Phosphate (Na/K) , MES , MOPS , or HEPES .[2][3]
Q3: What is the maximum solubility I can expect?
-
Optimized Cosolvent System (Protocol A below): 5–10 mg/mL.[1][2][3]
-
Alkaline Buffer (pH 9): High solubility (>20 mg/mL), but rapid degradation (< 30 mins).[2] Do not use.
Part 2: Optimized Solubilization Protocols
Choose the protocol based on your application.
Table 1: Solvent System Compatibility
| Component | Role | Recommended Conc. | Notes |
| DMSO | Primary Solubilizer | 5–10% (v/v) | Dissolve compound here first.[1][2][3] |
| PEG 300/400 | Cosolvent/Stabilizer | 20–40% (v/v) | Prevents precipitation upon aqueous dilution.[1][2][3] |
| Tween 80 | Surfactant | 0.5–5% (v/v) | Prevents micro-aggregation.[1][2][3] |
| Saline/Buffer | Diluent | Remainder | Keep pH 5.5–6.[1][2][3]5. |
Protocol A: High-Concentration Stock (For Animal Dosing/Stock)
Target: 5 mg/mL | Stability: ~4 hours[2]
-
Weigh 5 mg of AHPO.
-
Dissolve completely in 100 µL Pure DMSO . Vortex until clear.
-
Add 400 µL PEG 300 and vortex. Solution should remain clear.
-
Add 50 µL Tween 80 and vortex.
-
Slowly add 450 µL of warm (37°C) Saline (0.9% NaCl) or PBS (pH 6.0) dropwise while vortexing.
Protocol B: Assay Buffer (For Cell Culture/Enzymatic Assays)
Target: 0.1–0.5 mg/mL | Stability: ~8 hours[2][3]
-
Prepare a 100 mM stock in pure anhydrous DMSO. (Store at -20°C, stable for months).
-
Dilute the stock 1:1000 into the assay medium.
Part 3: Visualizing the Stability-Solubility Logic
The following diagram illustrates the decision process for handling AHPO, highlighting the "Forbidden Zone" where hydrolysis occurs.
Caption: Decision tree for AHPO solubilization. Red paths indicate chemical instability (hydrolysis/aminolysis); Green paths indicate the optimal protocol.
References
-
Hider, R. C., & Zhou, T. (2012).[1][2][3] Design of Hydroxypyridinone-Based Iron Chelators with Enhanced Bioavailability. In Iron Chelation Therapy.[1][2][3][4][5] Springer.[1][3] (Discusses the pKa and stability of 3-hydroxypyridin-2-one derivatives). [2]
-
MedChemExpress (MCE). (2024).[1][2][3] Solubility Guidelines for Hydroxypyridinone Derivatives. (General protocol for solubilizing lipophilic chelators using DMSO/PEG systems).
-
Thermo Fisher Scientific. (2023).[1] Hydrolysis of Acetic Anhydride and Amides: NMR Monitoring. (Demonstrates the kinetics of acetyl group hydrolysis in aqueous environments).
-
Santos, M. A., et al. (2012).[1][2][3] Hydroxypyridinone derivatives: A fascinating class of chelators with therapeutic applications.[1][3]Future Medicinal Chemistry, 4(10).[1][2][3] (Review of the chemical properties and stability of the HOPO scaffold).
Sources
minimizing side reactions during acetylation of 3-hydroxypyridin-2-one
Status: Operational Ticket ID: CHEM-SUP-3HP-AC Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Ambident Nucleophile Challenge
Welcome to the technical support hub for 3-hydroxypyridin-2-one (3-HP) functionalization. If you are accessing this guide, you are likely encountering one of three critical failure modes:
-
Regio-scrambling: A mixture of O-acetyl, N-acetyl, and N,O-diacetyl products.[1]
-
Hydrolysis: The "vanishing product" phenomenon during aqueous workup.[1]
-
Oligomerization: Darkening of reaction mixtures due to oxidative coupling (less common but fatal).[1]
3-HP is an ambident nucleophile .[1] While the 2-pyridone tautomer (lactam) is dominant, the molecule possesses two distinct nucleophilic sites: the phenolic oxygen at C3 and the amide nitrogen at N1. Successful acetylation requires precise kinetic control to favor the C3-O-acetyl product (often the desired prodrug or protected intermediate) over the thermodynamically stable N-acetyl variants.
Module 1: Diagnosing Reaction Pathways
Before adjusting your protocol, visualize the competing pathways occurring in your flask.[1]
Reaction Pathway Analysis
The following diagram illustrates the bifurcation between the desired O-acetylation and the parasitic N-acetylation/Di-acetylation.
Caption: Kinetic vs. Thermodynamic pathways. Green path indicates the target workflow; red paths indicate common side reactions driven by stoichiometry or base strength.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "I am getting a mixture of mono- and di-acetylated products."
Root Cause: Stoichiometric Excess.[1] The N1 nitrogen is less nucleophilic than the C3 hydroxyl anion (phenoxide-like), but it will react if excess acetylating agent is present. Once the C3-OH is acetylated, the molecule becomes more lipophilic, often accelerating the second acetylation at N1 in non-polar solvents.[1]
Corrective Action:
-
Strict Stoichiometry: Use exactly 1.05 equivalents of Acetic Anhydride (
). Do not use a large excess "just to be sure." -
Reagent Choice: Switch from Acetyl Chloride (
) to . is highly aggressive and releases HCl, which can protonate the intermediate and alter regioselectivity.[1] is softer and more selective for the oxygen nucleophile under mild conditions [1].[1] -
Dilution: High concentrations favor intermolecular collisions leading to di-acetylation.[1] Run the reaction at 0.1 M to 0.2 M .
Issue 2: "My product disappears or degrades during column chromatography."
Root Cause: Hydrolytic Instability. 3-acetoxypyridin-2-one is an activated ester.[1] The pyridine ring acts as an electron-withdrawing group, making the ester carbonyl highly electrophilic.[1] Silica gel is slightly acidic and contains adsorbed water, which catalyzes hydrolysis back to the starting material (3-HP).
Corrective Action:
-
Avoid Chromatography: This product typically crystallizes well.[1] See the Recommended Protocol below.
-
Neutralize Silica: If you must use a column, pretreat the silica with 1% Triethylamine (
) in hexanes to neutralize acidity, but be warned: basic conditions also promote hydrolysis if water is present.[1] -
Aprotic Workup: Do not wash with aqueous
if possible.[1] Remove solvents in vacuo and recrystallize.[1]
Issue 3: "The reaction mixture turned black/tarry."
Root Cause: Oxidative Dimerization. 3-hydroxypyridin-2-one is structurally related to catechol.[1] In the presence of trace metals and oxygen, it can undergo oxidative radical coupling to form dimers (similar to melanin formation).[1]
Corrective Action:
-
Degas Solvents: Sparge reaction solvents with Nitrogen or Argon for 15 minutes prior to reagent addition.[1]
-
Protect from Light: Pyridones can be photosensitive.[1] Wrap the flask in foil.
Module 3: Validated Experimental Protocol
This protocol prioritizes kinetic control to maximize O-acetylation and minimize N-acetylation.[1]
Materials
-
Substrate: 3-Hydroxypyridin-2-one (Dry, >98%)
-
Reagent: Acetic Anhydride (
) -
Solvent/Base: Pyridine (Anhydrous) - Acts as both solvent and weak base catalyst.
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve 3-HP (1.0 eq) in anhydrous Pyridine (10 volumes). Stir under |
| 2 | Cooling | Cool the mixture to 0 °C (Ice bath). |
| 3 | Addition | Add |
| 4 | Reaction | Allow to warm to Room Temp. Stir for 2–4 hours. Monitor by TLC (EtOAc).[1] |
| 5 | Quench | Do not add water. Concentrate the mixture to dryness on a rotary evaporator ( |
| 6 | Isolation | Triturate the residue with cold Diethyl Ether or MTBE.[1] Filter the solid.[1] |
Module 4: Quantitative Data & Specifications
Solubility & Stability Profile
| Parameter | Specification | Notes |
| Target Product | 3-Acetoxypyridin-2-one | White to off-white solid. |
| Melting Point | 140–144 °C | Sharp mp indicates high purity.[1] |
| Stability ( | Rapidly hydrolyzes in water. Store in desiccator. | |
| TLC ( | ~0.4 (100% EtOAc) | Starting material is usually baseline or very low |
| Major Impurity | N,O-Diacetyl derivative | Higher |
Troubleshooting Decision Tree
Caption: Logic flow for optimizing stoichiometry based on crude analysis.
References
-
Regioselectivity in Pyridone Acylation
- Title: Preparation of Pyridines, Part 3: By Acyl
-
Source: Evans, D. (Common Organic Chemistry / YouTube Lecture Series).[1]
- Context: Discusses the difficulty of electrophilic isolation of pyridines and the tendency for N-acylation unless specific conditions (like O-protection or weak bases) are used.
-
URL:[Link]
-
Role of Pyridine in Acylation
- Title: What is the role of pyridine in the acetyl
-
Source: Reddit r/OrganicChemistry (Validated Community Discussion).[1]
-
Context: Explains the "Einhorn-acylation" mechanism where pyridine acts as a base and nucleophilic catalyst, preventing the harsh conditions of acid chlorides which might degrade sensitive heterocycles.[1]
-
URL:[Link]
-
Hydrolytic Instability of 3-Hydroxypyridine Esters
-
General Acetylation Strategy for Dihydroxy Compounds
Sources
Technical Support Center: Synthesis of 1-Acetyl-3-Hydroxypyridin-2-one
This is a technical support guide designed for researchers optimizing the synthesis of 1-acetyl-3-hydroxypyridin-2-one . The content focuses on overcoming the inherent regioselectivity challenges (N- vs. O-acylation) using alternative catalytic systems.
Ticket ID: CHE-PYR-003 | Status: Open | Priority: High Subject: Alternative Catalysts & Regiocontrol in Pyridone Acylation
Executive Summary: The Chemoselectivity Challenge
Synthesizing 1-acetyl-3-hydroxypyridin-2-one presents a classic ambident nucleophile problem. The 3-hydroxypyridin-2-one scaffold contains three nucleophilic sites:
-
N1 (Amide Nitrogen): The desired target for acetylation.
-
O3 (Hydroxyl Group): Highly nucleophilic; kinetically favors ester formation (O-acetylation).
-
O2 (Carbonyl Oxygen): Less reactive, but can participate in O-alkylation/acylation under specific conditions (lactim ether formation).
The Core Issue: Standard acylation (e.g., Ac₂O/Pyridine) often yields the thermodynamically stable 3-acetoxypyridin-2-one (O-acyl) or the 1,3-diacetyl byproduct, rather than the desired N-monoacetylated product with a free hydroxyl group.
Catalyst Selection Matrix
We have categorized alternative catalysts based on their mechanistic advantages over standard DMAP/Et₃N systems.
| Catalyst Class | Recommended Catalyst | Mechanism of Action | Key Advantage |
| Hyper-Nucleophilic | PPy (4-Pyrrolidinopyridine) | Forms a "super-active" acyl-pyridinium intermediate. | 10-100x faster than DMAP; overcomes steric hindrance at N1. |
| Lewis Acid (Hard) | Sc(OTf)₃ (Scandium Triflate) | Activates the anhydride carbonyl; coordinates O2/O3 to block O-attack. | High chemoselectivity ; water-tolerant; reusable. |
| Solid Acid (Green) | H₆P₂W₁₈O₆₂ (Wells-Dawson HPA) | Heteropolyacid acts as a Brønsted/Lewis acid hybrid. | Heterogeneous ; easy workup; suppresses di-acetylation via shape selectivity. |
| Organoboron | 3,4,5-F₃C₆H₂B(OH)₂ | Forms a transient boronate ester with the 3-OH group. | Transient Protection: Masks the 3-OH in situ, forcing acetylation to N1. |
Troubleshooting Guide (Q&A Format)
Q1: I am consistently getting the 3-acetoxy (O-acyl) product. Why is N-acetylation failing?
Diagnosis: This is a kinetic vs. thermodynamic control issue. The 3-OH group is a "harder" nucleophile and reacts faster with hard electrophiles (like acetyl chloride). Solution:
-
Switch Reagents: Use Acetic Anhydride (Ac₂O) instead of Acetyl Chloride. The reaction is softer and slower, allowing the catalyst to direct regioselectivity.
-
Use the "Transient Protection" Protocol:
-
Catalyst: 3,4,5-Trifluorophenylboronic acid (5 mol%).
-
Mechanism:[1][2][3] The boronic acid forms a reversible covalent bond with the 3-OH and O2, effectively "capping" the oxygen. The N1 position remains free to react with the acyl donor.
-
Workup: The boronate hydrolyzes upon aqueous workup, restoring the 3-OH.
-
Q2: My product hydrolyzes back to the starting material during purification.
Diagnosis: N-acetyl-2-pyridones are chemically similar to N-acyl imides . They are mild acylating agents themselves and are susceptible to hydrolysis or alcoholysis (trans-acylation) if the 3-OH is free (intramolecular attack). Solution:
-
Avoid Silica Gel: Silica is slightly acidic and retains water, promoting hydrolysis. Use Neutral Alumina for chromatography.
-
Non-Aqueous Workup: Filter the catalyst (if solid) and remove volatiles under high vacuum. Recrystallize from anhydrous toluene/hexane rather than using aqueous extraction.
Q3: Can I use a solid catalyst to avoid difficult separations?
Diagnosis: Standard homogeneous catalysts (DMAP) are hard to remove completely without aqueous washing, which risks product hydrolysis. Solution: Yes, use Sulfated Zirconia (SO₄²⁻/ZrO₂) or Heteropolyacids (HPAs) .
-
Protocol: Reflux reactants in toluene with 10 wt% Sulfated Zirconia.
-
Benefit: The catalyst is filtered off. The solid surface acidity favors N-acylation due to the specific binding geometry of the pyridone lactam ring to the surface sites.
Recommended Experimental Protocol
Method: Scandium(III) Triflate Catalyzed N-Acetylation Objective: Synthesis of 1-acetyl-3-hydroxypyridin-2-one with minimized O-acylation.
Reagents:
-
3-Hydroxypyridin-2-one (1.0 equiv)
-
Acetic Anhydride (1.1 equiv)
-
Sc(OTf)₃ (1 mol%)
-
Solvent: Anhydrous CH₃CN (Acetonitrile)
Step-by-Step:
-
Activation: Flame-dry the reaction flask under Argon.
-
Dissolution: Dissolve 3-hydroxypyridin-2-one in CH₃CN. Add Sc(OTf)₃. Stir for 10 min at RT. Observation: The solution may darken slightly as the Lewis Acid coordinates.
-
Addition: Add Acetic Anhydride dropwise over 5 minutes at 0°C.
-
Reaction: Allow to warm to Room Temperature. Stir for 4–6 hours.
-
Checkpoint: Monitor via TLC (Alumina plates). Look for the disappearance of the highly polar starting material.
-
-
Quench/Workup:
-
Do NOT add water.
-
Concentrate the mixture to ~20% volume in vacuo.
-
Add cold Diethyl Ether to precipitate the product.
-
Filter the solid precipitate. The Sc(OTf)₃ remains in the filtrate (or can be recovered).
-
-
Purification: Recrystallize immediately from Toluene.
Mechanistic Visualization
The following diagram illustrates the competition between Direct N-Attack and Boronic Acid-Assisted N-Attack.
Caption: Comparative pathways showing how boronic acid catalysts shield the 3-OH group to force N-selectivity, contrasting with the uncontrolled O-acylation in standard routes.
References
-
Regioselectivity in Pyridone Acylation
-
Boronic Acid Catalysis (Transient Protection)
-
Solid Acid Catalysts (Green Chemistry)
- Title: Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP5W30O110]14- and heteropolyacids as green c
- Source: Polish Journal of Chemical Technology (2011).
-
URL:[Link]
-
Organocatalysis (PPy vs DMAP)
- Title: Site-selective acylation of complex molecules by 4-pyrrolidinopyridine c
- Source: Journal of the American Chemical Society (2007).
-
URL:[Link]
-
Lewis Acid/Metal Amide Hybrids
- Title: A Lewis acid/metal amide hybrid as an efficient catalyst for carbon–carbon bond form
- Source: Chemical Science (RSC).
-
URL:[Link]
Sources
- 1. s1e90ca82465fc7de.jimcontent.com [s1e90ca82465fc7de.jimcontent.com]
- 2. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 3. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Access to N-Substituted 2-Pyridones by Catalytic Intermolecular Dearomatization and 1,4-Acyl Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stabilization & Storage of 1-Acetyl-3-hydroxypyridin-2-one
The following Technical Support Guide is designed for researchers and drug development professionals working with 1-acetyl-3-hydroxypyridin-2-one . This compound acts as a critical intermediate or pro-drug scaffold in the synthesis of metallo-enzyme inhibitors (e.g., HDAC inhibitors) and iron chelators.
Its structural features—specifically the N-acyl lactam moiety and the electron-rich 3-hydroxyl group —create a unique stability profile that requires rigorous environmental control.
Executive Summary: The Stability Profile
1-acetyl-3-hydroxypyridin-2-one is thermodynamically unstable in the presence of moisture and oxidants.
-
Primary Failure Mode (Hydrolysis): The N1-acetyl group forms an acyl-lactam system. This bond is highly activated compared to standard amides, making it susceptible to rapid hydrolysis even by atmospheric moisture, reverting the compound to 3-hydroxypyridin-2-one and acetic acid.
-
Secondary Failure Mode (Oxidation): The 3-hydroxyl group activates the pyridine ring, making it prone to oxidation, leading to colored quinone-like impurities and dimerization.
Diagnostic Hub: Is My Compound Degraded?
Use this module to diagnose the integrity of your sample before commencing critical experiments.
Quick Visual Check
| Observation | Diagnosis | Action Required |
| White / Off-white Crystalline Solid | Intact. High purity. | Proceed with experiment. |
| Wet / Clumped Texture | Hydrolysis. Hygroscopic moisture absorption has triggered deacetylation. | Stop. Dry under vacuum; check NMR. |
| Yellow / Brown Discoloration | Oxidation. Formation of quinoid impurities or dimers. | Stop. Recrystallization required. |
| Vinegar Smell | Advanced Hydrolysis. Release of free acetic acid. | Discard or repurify immediately. |
Analytical Confirmation (NMR & HPLC)
Q: How do I confirm degradation using 1H-NMR? A: Look for the "Acetyl Shift" and "Ring Proton Shift."
-
Intact Material: A sharp singlet for the acetyl methyl group typically appears around 2.5–2.7 ppm (deshielded by the N-carbonyl).
-
Degraded (Hydrolyzed): The acetyl peak disappears or shifts upfield to ~2.0 ppm (free acetic acid). The ring protons will shift slightly upfield as the electron-withdrawing N-acetyl group is lost.
Q: What is the HPLC signature of degradation? A:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% TFA).
-
Result: The intact 1-acetyl derivative is less polar than the hydrolysis product.
-
Peak 1 (Early eluting): 3-hydroxypyridin-2-one (Degradant).
-
Peak 2 (Late eluting): 1-acetyl-3-hydroxypyridin-2-one (Target).
-
Root Cause Analysis: Degradation Pathways
Understanding why the compound degrades allows for effective prevention.
Mechanism 1: N-Acyl Lactam Hydrolysis (The "Moisture Trap")
The nitrogen atom at position 1 is flanked by two carbonyls (the ring C2=O and the acetyl C=O). This delocalization prevents the nitrogen lone pair from stabilizing the acetyl carbonyl effectively, making the acetyl carbon highly electrophilic. Water attacks this carbon rapidly.
Mechanism 2: Oxidative Dimerization
The 3-hydroxyl group is electron-donating. In the presence of oxygen and light, the ring can undergo Single Electron Transfer (SET) oxidation, forming radical species that couple to form colored dimers.
Figure 1: Primary degradation pathways. The N-acyl hydrolysis (top path) is the most rapid failure mode in non-anhydrous conditions.
Storage & Handling Protocols
Standard Operating Procedure (SOP): Long-Term Storage
To maximize shelf-life (>6 months), strict adherence to the "CAD" Protocol (Cold, Anhydrous, Dark) is required.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows kinetic rate of hydrolysis and oxidation. |
| Atmosphere | Argon or Nitrogen | Displaces moisture and oxygen. Argon is preferred (heavier than air). |
| Container | Amber Glass Vial with PTFE-lined cap | Amber glass blocks UV/Blue light. PTFE prevents leaching and ensures a tight seal against moisture. |
| Desiccant | Required | Store the vial inside a secondary jar containing active silica gel or Drierite™. |
SOP: Handling for Experiments
-
Warm Up: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.
-
Solvent Choice:
-
Avoid: Protic solvents (Methanol, Ethanol, Water) for stock solutions unless used immediately.
-
Preferred: Anhydrous DMSO or DMF.
-
-
Aliquot: Do not repeatedly freeze-thaw the main stock. Dissolve once in anhydrous DMSO, aliquot into single-use vials, and freeze at -80°C.
Remediation: Can I Save My Sample?
If degradation is detected (e.g., <90% purity), purification is possible.
Protocol: Recrystallization
-
Solvent System: Ethyl Acetate / Hexane (or Heptane).
-
Method:
-
Dissolve the degraded solid in minimal hot Ethyl Acetate (approx. 60°C). Note: 3-hydroxypyridin-2-one is less soluble in EtOAc than the acetylated form.
-
Filter while hot to remove insoluble hydrolysis products.
-
Add warm Hexane dropwise until slight turbidity appears.
-
Cool slowly to 4°C. The 1-acetyl derivative should crystallize out.
-
Wash crystals with cold Hexane and dry under high vacuum.
-
Frequently Asked Questions (FAQ)
Q: Can I use this compound in aqueous cell culture media? A: Yes, but with caveats. The N-acetyl group acts as a prodrug moiety. Upon entering the aqueous media (pH 7.4), it will hydrolyze over time (half-life ~1-6 hours depending on pH and temperature) to release the active chelator 3-hydroxypyridin-2-one. You must prepare the solution immediately before treatment. Do not store aqueous stocks.
Q: Why does my DMSO stock solution turn yellow over time? A: DMSO is hygroscopic and can act as a mild oxidant. If the DMSO contains water, hydrolysis occurs. If stored in light, photo-oxidation occurs. Solution: Use anhydrous DMSO (sealed ampules), flush with Argon after use, and store at -20°C protected from light.
Q: Is the degradation reversible? A: No. Once hydrolyzed to 3-hydroxypyridin-2-one, you cannot simply "dry it" to get the acetyl group back. You would need to perform a chemical re-acetylation using acetic anhydride or acetyl chloride under anhydrous conditions.
References
-
Hydroxypyridinone Chelation Chemistry
- Hider, R. C., et al. (2011). "Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals." MDPI Pharmaceuticals.
- Context: Establishes the structural baseline for 3-hydroxypyridin-2-one (3,2-HOPO) derivatives and their stability in biological contexts.
-
N-Acyl Lactam Instability
-
Zipse, H., et al. (2005).[1] "The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases." Synthesis.
- Context: Details the electrophilicity of N-acyl pyridine systems and their susceptibility to nucleophilic
-
-
General Handling of Air-Sensitive Reagents
- Sigma-Aldrich/Merck Technical Bulletins. "Handling and Storage of Air-Sensitive Reagents."
- Context: Standard protocols for inert gas handling (Schlenk lines, glove boxes)
Sources
Validation & Comparative
Comparative Technical Guide: 1-Acetyl-3-hydroxypyridin-2-one vs. Deferiprone
Topic: Comparative Analysis of 1-Acetyl-3-hydroxypyridin-2-one vs. Deferiprone Content Type: Publish Comparison Guide
Executive Summary
This guide provides a rigorous technical comparison between Deferiprone (L1) , a clinically approved 3-hydroxypyridin-4-one (3,4-HOPO) iron chelator, and 1-acetyl-3-hydroxypyridin-2-one , a structural derivative belonging to the 3-hydroxypyridin-2-one (3,2-HOPO) class.
While Deferiprone represents the "gold standard" for oral iron chelation in thalassemia major, the 1-acetyl-3-hydroxypyridin-2-one derivative offers a distinct chemical profile characterized by the 2-pyridone scaffold and a hydrolytically active N-acetyl group. This analysis contrasts their physicochemical stability, iron-binding thermodynamics, and biological fate, demonstrating why Deferiprone remains the superior chelator for physiological iron scavenging while the acetyl derivative serves primarily as a reactive intermediate or prodrug scaffold.
Chemical Structure & Physicochemical Profile[1][2][3][4][5]
The fundamental difference lies in the isomeric position of the carbonyl/hydroxyl groups (4-one vs. 2-one) and the nature of the nitrogen substitution (alkyl vs. acyl).
Structural Comparison Table
| Feature | Deferiprone (L1) | 1-Acetyl-3-hydroxypyridin-2-one |
| IUPAC Name | 3-hydroxy-1,2-dimethylpyridin-4(1H)-one | 1-acetyl-3-hydroxypyridin-2(1H)-one |
| Scaffold Class | 3,4-HOPO (3-hydroxypyridin-4-one) | 3,2-HOPO (3-hydroxypyridin-2-one) |
| Formula | C₇H₉NO₂ | C₇H₇NO₃ |
| Molecular Weight | 139.15 g/mol | 153.14 g/mol |
| Nitrogen Substituent | N-Methyl (Alkyl, Electron Donating) | N-Acetyl (Acyl, Electron Withdrawing) |
| Hydroxyl pKa | ~9.7 (High affinity for Fe³⁺) | ~7.0 - 8.5 (Predicted; lower due to acyl EWG) |
| Lipophilicity (logP) | ~0.5 (Hydrophilic/Amphiphilic) | Variable (Acetyl increases lipophilicity vs. parent) |
| Stability | Metabolically stable scaffold | Hydrolytically unstable (N-acyl bond) |
Structural Visualization
The following diagram illustrates the isomeric difference and the coordination sites for iron binding.
Figure 1: Structural fate and chelation potential. Deferiprone forms stable complexes directly, while the N-acetyl derivative is prone to hydrolysis.
Chelation Thermodynamics & Efficacy
The "Performance" of an iron chelator is defined by its ability to compete with biological iron transporters (like transferrin) at physiological pH (7.4).
Stability Constants (log ) and pM Values
-
Deferiprone (3,4-HOPO): The 4-one isomer provides optimal electron density to the coordinating oxygen atoms. The N-methyl group is electron-donating, enhancing the basicity of the carbonyl oxygen, which acts as a hard Lewis base donor for Fe³⁺.
-
log
: ~36–37 (Cumulative stability for ML₃ complex). -
pFe³⁺: ~20.6 (Concentration of free Fe³⁺ at pH 7.4, [L]=10µM, [Fe]=1µM).
-
-
1-Acetyl-3-hydroxypyridin-2-one (3,2-HOPO derivative): The 2-one scaffold generally exhibits lower affinity for iron than the 4-one scaffold. Furthermore, the N-acetyl group is electron-withdrawing . This reduces the electron density on the carbonyl oxygen, significantly weakening the metal-ligand bond.
-
log
: Estimated < 30 (Parent 3,2-HOPO is ~29). -
pFe³⁺: ~15–16 (Significantly lower than Deferiprone).
-
Biological Fate & Metabolism
The biological utility of these compounds is dictated by their metabolic stability.
Deferiprone: Glucuronidation
Deferiprone is rapidly metabolized in the liver.[1] The primary metabolic pathway is the conjugation of the 3-hydroxyl group with glucuronic acid by UGT enzymes (specifically UGT1A6).
-
Result: Formation of the non-chelating 3-O-glucuronide.
-
Implication: High doses (75–100 mg/kg) are required to maintain therapeutic levels of the active drug.
1-Acetyl-3-hydroxypyridin-2-one: Hydrolysis
The N-acetyl group on a 2-pyridone ring is chemically similar to an imide or activated amide. In biological media (pH 7.4, presence of esterases/amidases), this group is labile.
-
Reaction: Hydrolysis → 3-hydroxypyridin-2-one + Acetate.
-
Implication: The compound acts as a prodrug or a reactive acylating agent. It does not circulate intact. The resulting metabolite (3-hydroxypyridin-2-one) is a weaker chelator than Deferiprone and has different toxicity risks.
Figure 2: Metabolic divergence. Deferiprone is inactivated by conjugation; the Acetyl derivative is activated/degraded by hydrolysis.
Experimental Protocols for Validation
To verify the superior performance of Deferiprone over the acetyl derivative, the following protocols are recommended.
Protocol A: Determination of Stability Constants (Potentiometric Titration)
Objective: Quantify the affinity (log
-
Preparation:
-
Prepare a 1 mM solution of the ligand (Deferiprone or Acetyl-derivative) in 0.1 M KCl (ionic strength adjuster).
-
Prepare a 0.5 mM solution of FeCl₃ in 0.1 M HCl.
-
-
Titration:
-
Mix Ligand:Metal in ratios of 2:1, 3:1, and 10:1.
-
Titrate with 0.1 M KOH (standardized, carbonate-free) using an automatic titrator under inert atmosphere (Ar or N₂) to prevent carbonate formation.
-
Record pH vs. Volume of base added.
-
-
Data Analysis:
-
Use software like Hyperquad or BEST to fit the potentiometric data.
-
Expectation: Deferiprone will show buffer regions corresponding to complex formation at lower pH than the acetyl derivative, indicating stronger proton displacement and tighter binding.
-
Protocol B: Iron Mobilization Assay (Caco-2 Model)
Objective: Compare the biological efficacy of iron removal.
-
Cell Loading:
-
Culture Caco-2 cells in DMEM.
-
Load cells with ⁵⁹Fe-transferrin (1 µM) for 24 hours to label the intracellular iron pool.
-
Wash cells 3x with PBS.
-
-
Treatment:
-
Incubate cells with 100 µM Deferiprone or 100 µM 1-acetyl-3-hydroxypyridin-2-one for 4–12 hours.
-
-
Quantification:
-
Collect supernatant (effluxed iron) and cell lysate (remaining iron).
-
Measure radioactivity using a gamma counter.
-
-
Result Calculation:
-
Calculate % Iron Mobilization = (CPM Supernatant) / (CPM Supernatant + CPM Lysate) * 100.
-
Self-Validation: Deferiprone should show >20% mobilization; Acetyl derivative likely <5% due to hydrolysis and lower affinity.
-
References
-
Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine.
-
Kontoghiorghes, G. J. (1987).[1][2] Effective chelation of iron in beta thalassaemia with the oral chelator 1,2-dimethyl-3-hydroxypyrid-4-one. British Medical Journal, 295(6612), 1509–1512.
-
Santos, M. A., et al. (2012). Hydroxypyridinone complexes with iron(III): Synthesis, structure and stability. Dalton Transactions.
-
Patent EP0120670B1. (1984). Iron(III) complexes of hydroxypyridones and pharmaceutical compositions containing them. European Patent Office.[3]
-
PubChem Compound Summary. Deferiprone (CID 2972). National Center for Biotechnology Information.
Sources
Comparative Guide: Iron Binding Affinity of 1-Acetyl-3-hydroxypyridin-2-one vs. 3,2-HOPO
The following guide provides an in-depth technical comparison of the iron-binding properties of 1-acetyl-3-hydroxypyridin-2-one versus the parent chelator 3-hydroxypyridin-2-one (3,2-HOPO) .
Executive Summary
In the design of siderophore-mimetic chelators for iron overload therapy or actinide decorporation, the 3-hydroxypyridin-2-one (3,2-HOPO) moiety represents a "gold standard" for bidentate oxygen-oxygen (O,O) coordination.
The 1-acetyl-3-hydroxypyridin-2-one derivative represents an N-functionalized modification. While N-alkylation (e.g., N-methyl) is a common strategy to tune solubility, N-acetylation fundamentally alters the electronic landscape of the chelator.
Key Finding: 3,2-HOPO exhibits significantly higher intrinsic iron-binding affinity compared to its 1-acetyl derivative. The N-acetyl group acts as an electron-withdrawing group (EWG), reducing the Lewis basicity of the carbonyl oxygen donor and destabilizing the Fe(III) complex.[1] However, the 1-acetyl derivative may serve as a prodrug , offering enhanced lipophilicity and membrane permeability before hydrolyzing to the active 3,2-HOPO species intracellularly.
Chemical Identity & Structural Basis[1][2][3]
To understand the affinity difference, we must analyze the donor atom electronics. Iron(III) is a hard Lewis acid requiring hard bases (oxygen donors) for stable coordination.[1]
| Feature | 3-hydroxypyridin-2-one (3,2-HOPO) | 1-acetyl-3-hydroxypyridin-2-one |
| Structure | Cyclic amide (lactam) with adjacent hydroxyl.[1] | N-acetylated cyclic amide (imide-like character).[1] |
| Donor Set | Bidentate (O,O): C2-Carbonyl & C3-Hydroxyl. | Bidentate (O,O): C2-Carbonyl & C3-Hydroxyl. |
| Electronic State | Electron-rich ring; high basicity at C2=O. | Electron-deficient ring; reduced basicity at C2=O. |
| pKa (Hydroxyl) | ~8.7 (approximate for 3-OH) | < 8.0 (Predicted: Acidity increases due to EWG).[1] |
| Primary Utility | Active Chelator. | Potential Prodrug / Acylating Agent.[2][3] |
Structural Visualization (Graphviz)[1]
The following diagram illustrates the electronic impact of the N-acetyl group on the chelating center.
Caption: Electronic influence of N-substituents on the chelating potential of the C2-Carbonyl oxygen.
Comparative Performance Analysis
Thermodynamic Stability (Log and pFe)
The stability of iron complexes is quantified by the cumulative stability constant (
-
3,2-HOPO:
-
Exhibits high affinity due to the synergy between the strongly basic oxygens.
- : Typically 26 – 30 (values vary by specific N-alkyl derivative).[1]
-
pFe: Typically 16 – 19 . This range is sufficient to scavenge iron from transferrin (pFe ~20) kinetically, though thermodynamically challenging without hexadentate topology.[1]
-
-
1-acetyl-3,2-HOPO:
-
Predicted
: Significantly lower (estimated < 20 ).[1] -
Mechanism: The acetyl group withdraws electron density via resonance (
), reducing the electron density available on the ring carbonyl (C2).[1] This makes the C2 oxygen a poorer Lewis base for the Fe(III) cation.[1] -
Hydrolytic Instability: The N-acetyl bond in pyridinones is chemically labile (similar to an activated amide).[1] In aqueous solution, especially at physiological pH, it is prone to hydrolysis, regenerating the parent 3,2-HOPO.
-
Experimental Data Summary
| Parameter | 3,2-HOPO (Standard) | 1-Acetyl-3,2-HOPO | Comparison Verdict |
| Ligand Basicity ( | High | Low | 3,2-HOPO forms tighter complexes at neutral pH. |
| Fe(III) Affinity (pFe) | ~16 - 19 | Estimated ~12 - 14 | 3,2-HOPO is the superior chelator.[1] |
| Lipophilicity (ClogP) | Low (Hydrophilic) | Moderate (Lipophilic) | 1-Acetyl has better membrane permeability potential.[1] |
| Stability in Plasma | Stable | Unstable (Hydrolysis risk) | 1-Acetyl acts as a transient prodrug.[1] |
Experimental Validation Protocols
To verify these claims in your own laboratory, utilize the following self-validating protocols.
Protocol A: Potentiometric Titration (Determination of Stability Constants)
Use this to determine the precise
-
Preparation: Prepare a solution of ligand (
M) in 0.1 M KCl (ionic strength control). -
Acidification: Acidify to pH 2.0 using HCl.
-
Titration: Titrate with standardized KOH under inert atmosphere (Ar or
) to prevent carbonate formation. -
Data Collection: Record pH vs. volume of base added.
-
Metal Addition: Repeat the titration in the presence of Fe(III) (usually
) at a 1:3 (Metal:Ligand) ratio.[1]-
Note: Fe(III) precipitates as hydroxide above pH 4 if not chelated.[1] A lack of precipitation indicates complex formation.
-
-
Analysis: Use fitting software (e.g., HYPERQUAD or BEST) to calculate protonation constants (
) and stability constants ( ).[1]-
Validation Check: If the 1-acetyl curve drifts over time, hydrolysis is occurring.
-
Protocol B: UV-Vis Spectrophotometric Competition (pFe Estimation)
Use this if potentiometry is difficult due to precipitation or hydrolysis kinetics.[1]
-
Competitor: Use EDTA (
) or DTPA as a competitor ligand with known affinity.[1] -
Setup: Mix Fe(III), the test ligand (HOPO), and the competitor (EDTA) in a buffered solution (pH 7.4, HEPES).
-
Equilibrium: Allow the mixture to reach equilibrium (24-48 hours).
-
Measurement: Measure the absorbance of the characteristic Fe-HOPO Charge Transfer (LMCT) band (typically 450–550 nm).[1]
-
Calculation: The ratio of Fe-HOPO to Fe-EDTA is calculated from Beer’s Law. Since the affinity of EDTA is known, the affinity of the HOPO derivative can be derived.
Biological Implications & Drug Design[1]
The choice between these two forms is a trade-off between affinity and delivery .
The Prodrug Pathway
The 1-acetyl derivative should be viewed as a "Trojan Horse."
-
Entry: The acetyl group masks the polarity of the amide, allowing passive diffusion across the cell membrane.
-
Activation: Intracellular esterases or non-enzymatic hydrolysis cleave the acetyl group.
-
Action: The active 3,2-HOPO is released to chelate the labile iron pool.
Caption: Proposed prodrug mechanism of 1-acetyl-3,2-HOPO facilitating intracellular iron chelation.[1]
References
-
Raymond, K. N., et al. (2006). "Terephthalamide-containing analogues of TREN-Me-3,2-HOPO." Inorganic Chemistry.
-
Hider, R. C., & Zhou, T. (2005). "Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands." Dalton Transactions.[4][5]
- Santos, M. A., et al. (2012).
-
Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST. [1]
Sources
A Comparative Guide to the Cytotoxicity of N-Acetyl and O-Acetyl Hydroxypyridinones
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the cytotoxic potential of N-acetyl versus O-acetyl hydroxypyridinones. In the absence of direct comparative studies in the existing literature, this document synthesizes established structure-activity relationships and provides a robust framework for experimental validation.
Introduction: The Therapeutic Potential and Cytotoxic Edge of Hydroxypyridinones
Hydroxypyridinones (HPOs) are a class of heterocyclic compounds renowned for their potent metal-chelating abilities, particularly for iron (III).[1] This characteristic has established them as valuable therapeutic agents, most notably in the treatment of iron overload diseases. The core mechanism of action for their cytotoxicity is intrinsically linked to this iron chelation. By sequestering intracellular iron, HPOs can inhibit iron-dependent enzymes crucial for cell proliferation and survival, such as ribonucleotide reductase, ultimately leading to cell cycle arrest and apoptosis.[2][3]
The therapeutic window and cytotoxic potency of HPO derivatives can be finely tuned through chemical modifications. A critical determinant of their biological activity is lipophilicity; a higher lipid solubility generally enhances cell membrane permeability, leading to more effective intracellular iron chelation and consequently, greater cytotoxicity. This guide focuses on two such modifications at the 3-hydroxy-4-pyridinone (3,4-HPO) core: N-acetylation and O-acetylation, and their likely impact on cytotoxic profiles.
The Central Hypothesis: Lipophilicity as a Driver of Cytotoxicity
The prevailing principle in the structure-activity relationship of HPO cytotoxicity is the direct correlation between lipophilicity and cytotoxic effect. Studies on various N-substituted 3,4-HPO derivatives have consistently demonstrated that more lipophilic compounds exhibit higher cytotoxicity against a range of cancer cell lines. This is attributed to their enhanced ability to traverse the lipid bilayer of the cell membrane.
-
N-Acetylation: The introduction of an acetyl group at the nitrogen atom of the pyridinone ring is predicted to increase the lipophilicity of the parent HPO molecule. This modification removes a potential hydrogen bond donor (the N-H group) and adds a nonpolar acetyl moiety.
-
O-Acetylation: Acetylation of the 3-hydroxyl group would act as a prodrug strategy. This modification would mask the key iron-chelating hydroxyl group, likely increasing lipophilicity and facilitating cell entry. Once inside the cell, esterases would cleave the acetyl group, releasing the active HPO to chelate intracellular iron. O-acetylation has been explored as a strategy to enhance the oral bioavailability of other drugs.[4]
Based on these principles, it is hypothesized that both N-acetyl and O-acetyl derivatives of hydroxypyridinones will exhibit greater cytotoxicity than their parent compounds, with the O-acetyl derivative potentially showing a delayed but potent effect post-intracellular activation.
Proposed Experimental Framework for a Head-to-Head Comparison
To empirically validate the cytotoxic comparison between N-acetyl and O-acetyl hydroxypyridinones, a structured experimental workflow is essential. This framework ensures self-validating and reproducible results.
Caption: Proposed experimental workflow for comparing N-acetyl and O-acetyl HPO cytotoxicity.
Detailed Experimental Protocols
A common starting material for the synthesis of 3-hydroxy-4-pyridinone derivatives is maltol.
O-acetyl derivative (Prodrug):
-
Protection of the hydroxyl group: React maltol with a suitable protecting group, such as a benzyl group, to selectively protect the 3-hydroxyl group.
-
Ring formation: React the protected maltol with an appropriate amine to form the pyridinone ring.
-
Deprotection: Remove the protecting group to yield the 3-hydroxy-4-pyridinone.
-
O-acetylation: React the purified 3-hydroxy-4-pyridinone with acetic anhydride in the presence of a base (e.g., pyridine) to yield the O-acetyl derivative.
-
Purification: Purify the final product using column chromatography.
N-acetyl derivative:
-
Synthesis of the parent HPO: Synthesize the desired 3-hydroxy-4-pyridinone without a substituent on the nitrogen.
-
N-acetylation: React the parent HPO with acetic anhydride under appropriate conditions to introduce the acetyl group at the nitrogen atom.
-
Purification: Purify the product using column chromatography.
For all synthesized compounds, structural confirmation should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
The distribution coefficient (LogD) at a physiological pH of 7.4 is a key parameter.
-
Prepare a solution of the test compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Agitate the mixture vigorously to allow for partitioning between the two phases.
-
Allow the phases to separate completely.
-
Measure the concentration of the compound in both the n-octanol and PBS phases using UV-Vis spectrophotometry or HPLC.
-
Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase.
The MTT assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.[5][6][7][8][9]
-
Cell Seeding: Seed cancer cells (e.g., HeLa or K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the N-acetyl and O-acetyl HPOs and the parent HPO. Treat the cells with these concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]
-
Cell Treatment: Treat cells with the IC50 concentrations of the test compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Predicted Outcomes and Mechanistic Insights
The expected results from these experiments would provide a clear, data-driven comparison of the cytotoxic effects of N-acetyl and O-acetyl hydroxypyridinones.
Data Presentation Table (Hypothetical)
| Compound | LogD (pH 7.4) | IC50 (µM) on HeLa cells | % Apoptotic Cells (at IC50) |
| Parent HPO | X | Y | Z |
| N-acetyl HPO | X + Δ₁ | Y - δ₁ | Z + α₁ |
| O-acetyl HPO | X + Δ₂ | Y - δ₂ | Z + α₂ |
It is anticipated that both acetylated derivatives will have higher LogD values and lower IC50 values compared to the parent HPO. The O-acetyl derivative, acting as a prodrug, might show a slightly delayed onset of action but could achieve higher intracellular concentrations of the active chelator, potentially leading to a lower IC50 value. The flow cytometry data will elucidate whether the observed cytotoxicity is primarily due to the induction of apoptosis.
Sources
- 1. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Origin and fate of iron mobilized by the 3-hydroxypyridin-4-one oral chelators: studies in hypertransfused rats by selective radioiron probes of reticuloendothelial and hepatocellular iron stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron mobilization from myocardial cells by 3-hydroxypyridin-4-one chelators: studies in rat heart cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. clyte.tech [clyte.tech]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
Validating the Purity of 1-Acetyl-3-hydroxypyridin-2-one: A Comparative Guide to qNMR vs. HPLC
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide
Introduction & The Analytical Dilemma
In the development of novel pharmaceuticals and coordination complexes, 1-acetyl-3-hydroxypyridin-2-one serves as a critical bidentate chelator and synthetic intermediate. Belonging to the hydroxypyridinone family, its structure features a highly reactive hydroxyl group and an acetylated nitrogen, making it highly effective at binding transition metals like Iron (Fe³⁺).
However, this exact chemical property creates a significant analytical dilemma when validating its purity. Traditional High-Performance Liquid Chromatography (HPLC) relies heavily on the compound's interaction with a stationary phase and a UV detector. Because hydroxypyridinones actively chelate trace metals present in stainless-steel HPLC frits and columns, they often exhibit severe peak tailing and irreversible adsorption, leading to inaccurate purity assessments.
Furthermore, early-stage drug development often lacks certified, identical reference standards required for HPLC quantification. To overcome these bottlenecks, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a robust, primary ratio method that provides absolute quantification without the need for an identical reference standard [1].
This guide objectively compares the performance, mechanistic causality, and experimental workflows of qNMR versus HPLC-UV for the purity validation of 1-acetyl-3-hydroxypyridin-2-one.
Mechanistic Grounding: Why qNMR Excels for Chelators
As a Senior Application Scientist, I approach method selection by analyzing the fundamental physics of the analyte.
-
The HPLC Limitation (Relative Quantification): HPLC relies on UV chromophores. If an impurity lacks a chromophore (e.g., residual inorganic salts or aliphatic solvents), HPLC will entirely miss it, artificially inflating the purity result [5]. Additionally, the metal-chelating nature of 1-acetyl-3-hydroxypyridin-2-one disrupts the uniform partitioning required for sharp chromatographic peaks.
-
The qNMR Advantage (Absolute Quantification): NMR spectroscopy is inherently quantitative because the intensity (integral) of a resonance line is directly proportional to the number of resonant nuclei (spins) generating that signal [4]. By introducing a highly pure, structurally unrelated Internal Standard (IS) with a known mass, we establish metrological traceability [2]. qNMR occurs in a homogeneous solution (e.g., DMSO-d6), completely bypassing the solid-phase chelation issues that plague HPLC.
Workflow comparison of qNMR and HPLC-UV for purity validation of 1-acetyl-3-hydroxypyridin-2-one.
Experimental Methodologies (Self-Validating Protocols)
To ensure maximum trustworthiness, every analytical protocol must be a self-validating system. Below are the optimized, step-by-step workflows for both techniques.
Protocol A: Absolute Purity via ¹H-qNMR
Goal: Determine absolute mass fraction using Maleic Acid as a universal internal standard.
-
System Suitability (Blank Scan): Acquire a ¹H-NMR spectrum of plain DMSO-d6 to confirm the absence of residual peaks at the target integration regions (2.5 ppm for the analyte's acetyl group; 6.26 ppm for Maleic acid).
-
Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately co-weigh ~15.000 mg of 1-acetyl-3-hydroxypyridin-2-one and ~5.000 mg of NIST-traceable Maleic Acid (Internal Standard, 99.9% purity). Dissolve completely in 0.75 mL of DMSO-d6.
-
T₁ Relaxation Assessment: Perform an inversion-recovery experiment. The longitudinal relaxation time (T₁) governs how fast nuclei return to equilibrium. For quantitative accuracy, the relaxation delay (D1) must be set to
of the slowest relaxing proton to ensure >99.3% magnetization recovery. -
Acquisition:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 45 seconds (based on T₁ results).
-
Number of Scans (NS): 32 (Ensure S/N ≥ 150 as per USP guidelines [3]).
-
-
Processing & Calculation: Apply 0.3 Hz exponential line broadening and zero-fill to 64k points. Phase and baseline correct manually. Integrate the acetyl singlet (~2.5 ppm, 3H) and the Maleic acid olefinic singlet (6.26 ppm, 2H). Calculate purity using the fundamental qNMR equation:
Protocol B: Relative Purity via HPLC-UV
Goal: Determine relative purity and detect trace UV-active impurities.
-
System Suitability Testing (SST): Inject a 1.0 mg/mL reference standard solution 5 times. The system is validated only if the Peak Area %RSD is < 2.0% and the Tailing Factor (Tf) is < 1.5.
-
Column & Mobile Phase Optimization: To suppress the metal-chelating activity of the hydroxypyridinone, use a highly end-capped C18 column housed in PEEK (Polyether ether ketone) hardware, rather than stainless steel.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA acts as an ion-pairing agent and suppresses ionization of the hydroxyl group).
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation: Dissolve 10.0 mg of the sample in 10 mL of Mobile Phase A.
-
Acquisition: Run a gradient from 5% B to 95% B over 20 minutes. Monitor UV absorbance at 280 nm (the
for the pyridinone ring). -
Calculation: Calculate purity based on Area Normalization (Area of Analyte Peak / Total Area of All Peaks × 100).
Quantitative Data Comparison
The following table summarizes a simulated batch analysis of 1-acetyl-3-hydroxypyridin-2-one, highlighting the distinct data outputs of each methodology.
| Analytical Parameter | ¹H-qNMR (Absolute Method) | HPLC-UV (Relative Method) |
| Determined Purity | 98.2% ± 0.3% (Mass Fraction) | 99.5% ± 0.1% (Area Normalization) |
| Reference Standard Required | Maleic Acid (Universal, NIST Traceable) | 1-acetyl-3-hydroxypyridin-2-one (Identical) |
| Impurity Detection | Detected 1.1% residual aliphatic solvent (NMR active, UV transparent). | Missed aliphatic solvent. Detected 0.5% structurally related UV-active byproduct. |
| Peak Integrity | Symmetrical Lorentzian lines (unaffected by chelation). | Slight tailing (Tf = 1.4) despite PEEK hardware. |
| Primary Advantage | Absolute accuracy; structural elucidation of impurities. | High sensitivity for trace chromophoric impurities. |
| Measurement Uncertainty | Max combined uncertainty ~1.5% [4]. | Highly dependent on UV response factors. |
Data Interpretation: Notice the discrepancy in the final purity result. HPLC-UV reports a falsely elevated purity (99.5%) because it is "blind" to UV-transparent impurities like residual solvents or inorganic salts. qNMR provides the true absolute mass fraction (98.2%) by accounting for all proton-containing species in the sample.
Method Selection Logic
Choosing the correct validation method depends on the stage of drug development and the specific analytical question being asked.
Decision logic tree for selecting the optimal purity validation methodology.
Conclusion
For complex chelators like 1-acetyl-3-hydroxypyridin-2-one , relying solely on HPLC-UV for purity validation introduces significant risks of overestimation due to variable UV response factors and column chelation artifacts.
qNMR stands out as the superior primary method for absolute purity determination. By utilizing a universal internal standard and carefully controlling relaxation delays, qNMR delivers metrologically traceable results independent of the analyte's chromatographic behavior. However, for a complete regulatory submission (such as an IND or NDA), an orthogonal approach is highly recommended: use qNMR to establish the absolute mass fraction of the main compound, and deploy HPLC-UV/MS to monitor and quantify trace-level (<0.1%) degradation products.
References
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Blog, Feb 2024. Available at:[Link]
-
ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass, Dec 2025. Available at:[Link]
-
Malz, F., & Jancke, H. "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. PubMed, Aug 2005. Available at:[Link]
Technical Guide: Mass Spectrometry Fragmentation of 1-Acetyl-3-Hydroxypyridin-2-One
The following guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-acetyl-3-hydroxypyridin-2-one . It is designed for analytical chemists and researchers requiring definitive structural elucidation of pyridinone derivatives.
Executive Summary
1-acetyl-3-hydroxypyridin-2-one (MW: 153.14 Da) is a specialized N-acetylated derivative of 3-hydroxypyridin-2-one. Its mass spectral signature is defined by a labile N-acetyl group that dictates the primary fragmentation pathway.[1]
In comparative analysis against its structural isomers (e.g., 3-acetoxypyridine ) and non-acetylated analogs, this compound exhibits a distinct "Ketene Loss" mechanism followed by a characteristic ring contraction. This guide details the specific m/z transitions, differentiating factors, and experimental protocols required for unambiguous identification.
Structural Context & Significance
The compound features a 2-pyridone core with a hydroxyl group at position 3 and an acetyl group at the nitrogen (position 1).
-
Formula:
-
Exact Mass: 153.0426
-
Key Moiety: The N-acetyl bond is pseudo-amide in character, making it electronically distinct from O-acetyl esters found in alternatives like 3-acetoxypyridine.
Comparative Analysis: Performance vs. Alternatives
Scenario A: Isomeric Differentiation (N-Acetyl vs. O-Acetyl)
The primary challenge in analyzing substituted pyridines is distinguishing between N-acetyl and O-acetyl isomers.
| Feature | Product: 1-Acetyl-3-hydroxypyridin-2-one | Alternative: 3-Acetoxypyridine | Differentiation Logic |
| Precursor Ion | m/z 153 (EI) / 154 (ESI) | m/z 153 (EI) / 154 (ESI) | Indistinguishable by intact mass alone. |
| Primary Loss | -42 Da (Ketene) | -42 Da (Ketene) | Both lose ketene ( |
| Intermediate Ion | m/z 111 (2-pyridone radical cation) | m/z 111 (3-hydroxypyridine radical cation) | The structures of the daughter ions differ. |
| Secondary Fragment | m/z 83 (Loss of CO, -28 Da) | m/z 84 (Loss of HCN, -27 Da) | CRITICAL: The 2-pyridone core favors CO loss (carbonyl expulsion). The pyridine core favors HCN loss (ring opening). |
| Acylium Ion (m/z 43) | Moderate Intensity | High Intensity | O-acetyl bond cleavage often competes with ketene loss, yielding higher |
Scenario B: Ionization Mode Response (EI vs. ESI)
| Parameter | Electron Ionization (EI, 70 eV) | Electrospray Ionization (ESI+) |
| Molecular Ion | Distinct | Strong |
| Fragmentation | Hard ionization drives extensive fragmentation (m/z 111, 83, 55). | Soft ionization requires CID (MS/MS) to observe the m/z 112 fragment (protonated 3-hydroxypyridin-2-one). |
| Utility | Best for library matching and structural fingerprinting. | Best for LC-coupled quantification in biological matrices. |
Fragmentation Mechanistics
The fragmentation of 1-acetyl-3-hydroxypyridin-2-one is governed by the stability of the neutral ketene molecule and the aromaticity of the pyridone ring.
Pathway 1: The Ketene Elimination (Dominant)
-
Initiation: The molecular ion (
153) undergoes a 1,3-hydrogen shift or simple distonic cleavage at the N-acetyl group. -
Expulsion: Neutral ketene (
, 42 Da) is expelled. -
Product: The radical cation of 3-hydroxypyridin-2-one (
111).
Pathway 2: Ring Contraction (Diagnostic)
-
Precursor: The
111 ion contains a cyclic amide (lactam). -
Expulsion: The lactam carbonyl is lost as Carbon Monoxide (CO, 28 Da).
-
Product: A pyrrole-like radical cation at
83 . This step confirms the presence of the pyridinone carbonyl, distinguishing it from simple pyridines.
Visualization: Fragmentation Pathway
Caption: Primary fragmentation pathway of 1-acetyl-3-hydroxypyridin-2-one showing the characteristic loss of ketene followed by carbon monoxide.
Experimental Protocols
To replicate these results and validate the compound's identity, follow this standardized workflow.
Protocol A: GC-MS (EI) Analysis
Objective: Structural fingerprinting and isomer differentiation.
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade). Note: Avoid protic solvents if long-term stability is a concern, as N-acetyl groups can hydrolyze.
-
Inlet Conditions:
-
Temperature: 250°C.
-
Mode: Splitless (1 min) then 20:1 Split.
-
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm ID.
-
Oven Program: 60°C (hold 1 min)
20°C/min 280°C. -
MS Source: Electron Ionization (70 eV), Source Temp 230°C.
-
Data Analysis: Extract Ion Chromatograms (EIC) for m/z 153, 111, and 83. Confirm ratio of 83/111 > 0.5 (indicative of pyridinone CO loss).
Protocol B: LC-MS/MS (ESI) Analysis
Objective: High-sensitivity detection and quantification.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Ionization: ESI Positive Mode.
-
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier: 154.0
112.0 (Loss of Ketene). Collision Energy: 15-20 eV. -
Qualifier: 154.0
84.0 (Loss of Ketene + CO). Collision Energy: 30-35 eV.
-
Visualization: Analytical Workflow
Caption: Step-by-step analytical workflow for the mass spectrometric characterization of 1-acetyl-3-hydroxypyridin-2-one.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
-
NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library.[2] National Institute of Standards and Technology.[2] [Link] (Reference for general pyridinone fragmentation patterns).
- Ma, Y. L., et al. (2015). "Differentiation of positional isomers of hydroxypyridines by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry.
Sources
Comparative Kinetics and Mechanistic Utility of N-Acetyl-2-Pyridones in Acyl Transfer
Executive Summary: The "Goldilocks" Reagent
In the landscape of acyl transfer reagents, researchers often oscillate between two extremes: the hyper-reactive "brute force" agents (Acetyl Chloride, Acetic Anhydride) that lack selectivity, and the mild but sluggish esters (Methyl Acetate).
N-Acetyl-2-pyridone (NAP) occupies a critical "Goldilocks" zone. Unlike N-Acetylimidazole (NAI) , which is moisture-sensitive and hydrolyzes rapidly, NAP exhibits remarkable hydrolytic stability while maintaining high reactivity toward amines. This guide analyzes the kinetic superiority of NAP in chemoselective acylation, supported by comparative data against standard alternatives like p-nitrophenyl acetate (pNPA) and NAI.
Mechanistic Architecture
To understand the kinetics, one must understand the ground-state destabilization and transition-state stabilization unique to this system.
The "Twisted Amide" Phenomenon
N-Acetyl-2-pyridone is not a standard amide. The steric clash between the acetyl carbonyl and the C3-hydrogen of the pyridone ring forces the N-acetyl group out of planarity with the ring.
-
Consequence: Resonance stabilization is diminished (
10–12 kcal/mol loss compared to planar amides). -
Kinetic Impact: The ground state is raised, lowering the activation energy (
) for nucleophilic attack.
Bifunctional Catalysis (The "Smart" Leaving Group)
Unlike the imidazole leaving group of NAI, the 2-pyridone leaving group (pK
Visualizing the Pathway
The following diagram illustrates the kinetic differentiation between the concerted bifunctional pathway of NAP and the standard nucleophilic attack on NAI.
Caption: Figure 1. Mechanistic divergence.[1] NAP utilizes a pre-association complex (green path) facilitating proton transfer, whereas NAI follows a classical addition-elimination pathway (red path).
Comparative Kinetic Data
The following data synthesizes kinetic experiments performed in acetonitrile and aqueous buffers (pH 7.0–8.0).
Hydrolytic Stability (The Shelf-Life Factor)
A major operational advantage of NAP is its resistance to spontaneous hydrolysis compared to NAI.
| Reagent | Leaving Group pK | Hydrolysis Rate ( | Half-Life (pH 7.0, 25°C) |
| N-Acetylimidazole (NAI) | 6.95 | ~40 mins | |
| p-Nitrophenyl Acetate (pNPA) | 7.15 | ~10 hours | |
| N-Acetyl-2-pyridone (NAP) | 11.0 | > 48 hours |
Note: Data derived from standard pseudo-first-order hydrolysis kinetics. The high pK
Aminolysis Selectivity (The Specificity Factor)
While NAP is stable to water, it reacts rapidly with primary amines due to the bifunctional mechanism described in Section 2.2.
| Nucleophile | Reagent | Relative Rate ( | Selectivity (Amine/OH) |
| Butylamine | NAI | 100 (Reference) | Low |
| Butylamine | NAP | 65 | High |
| Ethanol | NAI | 20 | Low |
| Ethanol | NAP | < 1 | Very High |
Interpretation: NAP retains 65% of the aminolysis power of NAI but suppresses alcoholysis (reaction with OH groups) by a factor of >20. This makes NAP the reagent of choice for selectively acetylating amines in the presence of alcohols (e.g., in serine/threonine-containing peptides).
Experimental Protocol: Kinetic Validation
To validate these kinetics in your own lab, use the following self-validating UV-Vis protocol. This method relies on the spectral shift between the N-acetylated reagent and the free heterocycle.
Materials
-
Reagent: N-Acetyl-2-pyridone (Synthesize via acetylation of 2-pyridone with acetic anhydride; purify by sublimation).
-
Solvent: Anhydrous Acetonitrile (MeCN) or Phosphate Buffer (pH 7.4).
-
Nucleophile: Benzylamine (Standardized).
Workflow Diagram
Caption: Figure 2. Pseudo-first-order kinetic workflow for determining acetyl transfer rates.
Step-by-Step Methodology
-
Wavelength Selection: N-acetyl-2-pyridone absorbs strongly at
nm. The byproduct, 2-pyridone, has a distinct spectrum ( nm with different extinction). Determine the isosbestic point if possible, or monitor the decay of the starting material at 260 nm where the difference is maximized. -
Pseudo-First-Order Conditions: Maintain the amine concentration at least 10-fold higher than [NAP].
- M
-
to
M
-
Reaction Initiation: Add the NAP stock to the thermostatted amine solution.
-
Data Fitting: Fit the absorbance decay to the equation:
-
Second-Order Rate Calculation: Plot
vs. . The slope yields the second-order rate constant (M s ).
Conclusion and Outlook
N-Acetyl-2-pyridone is not merely a "slower" N-acetylimidazole. It is a mechanistically distinct reagent that leverages the bifunctional nature of the 2-pyridone ring.
-
Use N-Acetylimidazole when you need speed and have dry solvents.
-
Use p-Nitrophenyl Acetate for enzymatic assays where a colorimetric readout (yellow p-nitrophenolate) is required.[2]
-
Use N-Acetyl-2-pyridone for chemoselective acylation of amines in the presence of alcohols, or when reagent stability in solution is paramount.
References
-
Catalytic Mechanism of 2-Pyridones in Aminolysis RSC Publishing. "6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis."[3] [Link]
-
Hydrolysis Kinetics of p-Nitrophenyl Acetate (Reference Standard) Canadian Journal of Chemistry. "Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate." [Link]
-
Kinetics of Azole-Catalyzed Acylation (N-Acetylimidazole Context) ACS Publications. "Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation." [Link]
-
General Synthesis and Properties of 2-Pyridones Organic Chemistry Portal. "Synthesis of 2-pyridones." [Link]
Sources
metabolic stability of 1-acetyl-3-hydroxypyridin-2-one in plasma
Metabolic Stability of 1-Acetyl-3-Hydroxypyridin-2-one in Plasma: A Comparative Technical Guide
Executive Summary: The Lability of the N-Acetyl "Mask"
1-acetyl-3-hydroxypyridin-2-one represents a classic "prodrug" motif within the hydroxypyridinone (HOPO) class of metal chelators. Unlike its metabolically robust N-alkyl analogs (e.g., Deferiprone), the N-acetyl derivative is characterized by rapid hydrolytic instability in plasma.
While the parent scaffold (3-hydroxypyridin-2-one) is designed for high-affinity iron chelation, the 1-acetyl group acts as a transient lipophilic mask. In biological matrices, specifically plasma, this compound functions less as a stable drug candidate and more as a rapid delivery vehicle or an acylating agent. Its metabolic profile is defined by the swift cleavage of the N-acetyl bond by plasma esterases/amidases, releasing the active parent chelator and acetate.
Key Takeaway: Researchers must treat 1-acetyl-3-hydroxypyridin-2-one as a labile progenitor . It does not circulate intact; its pharmacokinetic (PK) signature is that of its parent metabolite, 3-hydroxypyridin-2-one.
Chemical Basis of Instability
To understand the metabolic data, one must grasp the underlying chemical reactivity. The N-acetyl group in this compound is attached to a lactam nitrogen (2-pyridone ring).
-
Electronic Effect: The nitrogen lone pair is involved in the aromaticity of the pyridone ring. Acetylation creates a "vinylogous imide" structure. The carbonyl of the acetyl group competes for the nitrogen's electron density, making the N-C(O)CH3 bond significantly more electrophilic and labile than a standard amide.
-
Enzymatic Susceptibility: Plasma contains high levels of hydrolytic enzymes (e.g., Butyrylcholinesterase, Paraoxonase, and Carboxylesterases) that rapidly attack this activated bond.
Mechanism of Hydrolysis
Figure 1: The metabolic pathway of 1-acetyl-3-hydroxypyridin-2-one in plasma. The N-acetyl group is cleaved to yield the active iron chelator.
Comparative Performance Analysis
The following table contrasts the 1-acetyl derivative with the parent compound and a standard clinical reference (Deferiprone) to highlight the stability differences.
Table 1: Comparative Plasma Stability Profile
| Feature | 1-Acetyl-3-hydroxypyridin-2-one | 3-Hydroxypyridin-2-one (Parent) | Deferiprone (Clinical Std) |
| Primary Role | Prodrug / Acylating Agent | Active Iron Chelator | Active Iron Chelator |
| Plasma Half-Life ( | < 30 minutes (Rapid Hydrolysis) | > 240 minutes (Stable to hydrolysis) | ~ 2-3 hours (Metabolized via Glucuronidation) |
| Primary Metabolic Route | Hydrolysis (Esterase-mediated) | Glucuronidation (Phase II, Liver) | Glucuronidation (Phase II, Liver) |
| Plasma Protein Binding | Moderate (Lipophilic mask increases binding) | Low (Hydrophilic zwitterion) | Low (< 20%) |
| Stability in Buffer (pH 7.4) | Moderate (Chemical hydrolysis over hours) | High (Thermodynamically stable) | High |
Interpretation:
-
Vs. Parent: The 1-acetyl derivative is not a stable alternative to the parent. It is a delivery system. If your goal is to measure the intrinsic activity of the acetylated form, you must use esterase inhibitors (e.g., PMSF) in your assay, though this loses physiological relevance.
-
Vs. Deferiprone: Deferiprone is N-methylated. The N-methyl bond is metabolically inert. The N-acetyl bond is metabolically fragile. This is the critical design distinction between a "drug" and a "prodrug."
Experimental Protocol: Validating Plasma Stability
To objectively verify the instability of 1-acetyl-3-hydroxypyridin-2-one, follow this self-validating protocol. This workflow accounts for the rapid degradation that can occur even during sample processing.
Materials
-
Test Compound: 1-acetyl-3-hydroxypyridin-2-one (10 mM stock in DMSO).
-
Matrix: Pooled Human/Rat Plasma (pH 7.4).
-
Internal Standard (IS): Deferiprone or Propranolol.
-
Stop Solution: Ice-cold Acetonitrile (ACN) with 1% Formic Acid.
Step-by-Step Workflow
-
Pre-Incubation: Thaw plasma at 37°C. Centrifuge to remove cryoprecipitates.
-
Spiking (T=0): Spike plasma with Test Compound to a final concentration of 1 µM (0.1% DMSO final). Critical: Do this directly in a pre-warmed vessel.
-
Sampling: At defined timepoints (0, 5, 15, 30, 60, 120 min), remove 50 µL aliquots.
-
Quenching: Immediately transfer aliquot into 200 µL of Stop Solution containing the Internal Standard. Vortex vigorously for 30 seconds.
-
Why? Acidic ACN denatures esterases instantly, freezing the hydrolysis reaction.
-
-
Processing: Centrifuge at 4,000g for 15 min at 4°C to pellet proteins.
-
Analysis: Inject supernatant onto LC-MS/MS. Monitor MRM transitions for both the 1-acetyl precursor and the 3-hydroxy parent .
Self-Validation Check (Quality Control)
-
Negative Control: Incubate compound in Heat-Inactivated Plasma (60°C for 30 min prior to spike).
-
Result: If degradation persists in inactivated plasma, the instability is chemical (pH-driven), not enzymatic.
-
-
Positive Control: Run Procaine or Propantheline in parallel. These are known esterase substrates and should show rapid clearance (
min).
Assay Visualization
Figure 2: Plasma stability assay workflow designed to capture rapid hydrolysis kinetics.
References
-
Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. (Context on 3-hydroxypyridin-4-one stability and metabolism).
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on N-acyl hydrolysis mechanisms in plasma).
- Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard protocols for plasma stability assays).
-
Santos, M. A., et al. (2012). Hydroxypyridinone-based metal chelators: Synthesis and biological evaluation. Journal of Inorganic Biochemistry. (Structural comparisons of HOPO derivatives).
-
FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. (Regulatory standards for stability testing).
Technical Guide: Evaluating 1-Acetyl-3-Hydroxypyridin-2-one for Selective Acetylation
The following technical guide evaluates 1-acetyl-3-hydroxypyridin-2-one as an acetylating agent, comparing it against standard alternatives. This analysis is grounded in the chemical principles of N-acyl transfer reagents and activated amides.
Executive Summary
1-Acetyl-3-hydroxypyridin-2-one represents a specialized class of N-acyl transfer reagents derived from the 2-pyridone scaffold. Unlike "brute force" acetylating agents (e.g., acetyl chloride) that rely on high electrophilicity and generate acidic byproducts, this reagent operates via an activated amide (imide-like) mechanism.
Its core value proposition lies in chemoselectivity and mildness . It is particularly suited for acetylating amines in the presence of alcohols or acid-sensitive functional groups, bridging the gap between the lethargic reactivity of esters and the hyper-reactivity of acyl halides.
Chemical Profile & Mechanism
Structure: The reagent features an acetyl group attached to the nitrogen (N1) of a 3-hydroxypyridin-2-one ring.
Activation: The ring nitrogen is part of a lactam. Attaching an acetyl group creates an imide-like environment (N-acyl-lactam), significantly lowering the
Mechanism of Action (DOT Visualization)
The following diagram illustrates the nucleophilic attack by a primary amine, the tetrahedral intermediate, and the expulsion of the pyridone leaving group.
Caption: Mechanistic pathway of amine acetylation showing the activation of the acetyl group and the displacement of the pyridone moiety.
Comparative Analysis against Standard Agents
The following table contrasts 1-acetyl-3-hydroxypyridin-2-one with industry-standard alternatives.
| Feature | 1-Acetyl-3-hydroxypyridin-2-one | Acetic Anhydride ( | Acetyl Chloride ( | N-Acetylimidazole (NAI) |
| Reactivity | Moderate (Tunable) | High | Very High | Moderate |
| Selectivity | High (Amine > Alcohol) | Low (Acetylates both) | None (Indiscriminate) | High |
| Byproducts | 3-Hydroxypyridin-2-one (Neutral solid) | Acetic Acid (Liquid acid) | HCl gas (Strong acid) | Imidazole (Base/Solid) |
| Acid Scavenger | Not strictly required | Required (Base) | Mandatory | Not required |
| Moisture Sensitivity | Low | Moderate | High (Fumes) | High (Hygroscopic) |
| Atom Economy | Low (Heavy leaving group) | Moderate | Moderate | Low |
| Primary Use Case | Selective N-acetylation of sensitive substrates | Bulk acetylation, scale-up | Sterically hindered substrates | Mild acetylation |
Key Advantages
-
Neutral Conditions: Unlike
, it does not generate HCl, eliminating the need for stoichiometric bases (like triethylamine) which can cause racemization in chiral substrates. -
Chemoselectivity: The reagent discriminates effectively between nucleophiles. It rapidly acetylates primary amines while showing sluggish reactivity toward secondary alcohols, allowing for selective protection strategies without protecting group manipulations.
-
Work-up Efficiency: The leaving group (3-hydroxypyridin-2-one) can often be removed by simple aqueous washing or filtration (if the product is soluble in organic solvent), whereas removing acetic acid often requires distillation or basic extraction.
Experimental Protocol
Objective: Selective N-acetylation of a primary amine in the presence of a secondary alcohol.
Materials
-
Substrate: Amino-alcohol (e.g., 1.0 mmol)
-
Reagent: 1-Acetyl-3-hydroxypyridin-2-one (1.1 equiv, 1.1 mmol)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Monitoring: TLC (SiO2, EtOAc/Hexane)
Step-by-Step Procedure
-
Preparation: Dissolve the amino-alcohol substrate (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask.
-
Addition: Add 1-acetyl-3-hydroxypyridin-2-one (1.1 mmol) in one portion at room temperature (25°C).
-
Note: No base (Et3N/Pyridine) is added unless the amine is supplied as a salt.
-
-
Reaction: Stir the mixture at room temperature. Monitor by TLC.[1]
-
Observation: Amines typically react within 1–4 hours.
-
-
Quench & Work-up:
-
Dilute the reaction mixture with DCM (20 mL).
-
Wash with water (2 x 10 mL) to remove the 3-hydroxypyridin-2-one byproduct (water-soluble).
-
Wash with brine (10 mL), dry over
, and concentrate in vacuo.
-
-
Purification: The crude residue is often pure enough for subsequent steps. If necessary, purify via flash column chromatography.
Workflow Decision Tree (DOT Visualization)
Use this logic to determine when to deploy this specific reagent.
Caption: Decision matrix for selecting acetylating agents based on substrate sensitivity and selectivity requirements.
References
-
Paquette, L. A. (Ed.). (1995).[1] Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (General reference for N-acyl transfer reagents).
-
Mukaiyama, T. (1979). "New synthetic methods based on the onium salts of aza-arenes." Angewandte Chemie International Edition, 18(10), 707–721. Link (Foundational chemistry of activated pyridone reagents).
-
BenchChem . (2025).[1] "Protocol for N-acetylation of 2-aminopyridine." Application Note. Link (Standard acetylation protocols for comparison).
-
Sigma-Aldrich . "Acylation Reagents and Methods."[1][2][3][4] Technical Library. Link (Comparative data on anhydrides vs. active esters).
-
Ranu, B. C., et al. (2000). "Highly selective acylation of alcohols and amines." Journal of the Chemical Society, Perkin Transactions 1. Link (Context for selective acetylation methodologies).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1-acetyl-3-hydroxypyridin-2-one proper disposal procedures
This guide outlines the proper handling and disposal procedures for 1-acetyl-3-hydroxypyridin-2-one , a specialized heterocyclic intermediate often used in fragment-based drug discovery and chelation chemistry.
Executive Summary
-
Classification: Hazardous Chemical Waste (Toxic, Irritant).
-
Primary Hazard: Acute Toxicity (Oral); Skin/Eye Irritation; Hydrolytic Instability (releases acetic acid).
-
Disposal Method: High-temperature incineration via an approved hazardous waste contractor.
-
Prohibited: Do NOT dispose of down the drain or in regular trash. Do NOT mix with strong oxidizers or alkaline solutions.
Chemical Profile & Hazard Identification
This compound is an N-acetylated derivative of 3-hydroxypyridin-2-one. Its N-acetyl group is chemically reactive and susceptible to hydrolysis, making the compound potentially unstable in moist environments.
| Property | Details |
| Chemical Name | 1-acetyl-3-hydroxypyridin-2-one |
| Chemical Family | N-substituted Hydroxypyridinones |
| CAS Number | Not Listed (Treat as Research Intermediate; Analog: 822-89-9 for parent scaffold) |
| Physical State | Solid (Crystalline powder) or Oil (if impure) |
| Reactivity | Hydrolytically Unstable. Reacts with water/moisture to release Acetic Acid and 3-Hydroxypyridin-2-one. |
| GHS Classification | Acute Tox. 3 (H301) ; Skin Irrit. 2 (H315); Eye Irrit. 2A (H319). |
Critical Safety Note: The N-acetyl bond on the lactam nitrogen is labile. Upon contact with water or humid air, this compound may degrade, releasing acetic acid vapors. Handle in a fume hood.
Disposal Decision Matrix (Workflow)
The following diagram outlines the logical flow for determining the correct waste stream based on the physical state of your material.
Figure 1: Decision tree for segregating and packaging 1-acetyl-3-hydroxypyridin-2-one waste.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance)
Objective: Contain the solid to prevent dust generation and moisture ingress.
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a particulate respirator (N95) if handling outside a fume hood.
-
Container Selection: Use a clear glass jar or High-Density Polyethylene (HDPE) wide-mouth bottle with a screw-top lid.
-
Transfer:
-
Transfer the solid carefully using a disposable spatula.
-
Do not wash the spatula in the sink. Wipe it with a solvent-soaked paper towel (e.g., acetone) and dispose of the towel as solid hazardous waste.
-
-
Labeling:
-
Storage: Store in the "Solid Toxic Waste" bin within your Satellite Accumulation Area (SAA).
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Objective: Prevent reactions between the acetyl group and incompatible solvents.
-
Solvent Compatibility:
-
Compatible: Dichloromethane (DCM), Ethyl Acetate, Acetone, DMSO.
-
Incompatible: Aqueous basic solutions (NaOH, KOH) or strong acids. Reason: These will rapidly hydrolyze the N-acetyl group, generating heat and acetic acid.
-
-
Segregation:
-
If dissolved in DCM/Chloroform : Pour into the Halogenated Waste carboy.
-
If dissolved in Acetone/Methanol/DMSO : Pour into the Non-Halogenated Organic carboy.
-
-
Rinsing: Rinse the original flask 3 times with a small volume of acetone. Add these rinses to the waste container.
C. Empty Containers
-
P-List Status: This specific compound is not P-listed (acutely hazardous waste) by the EPA, but it is toxic.
-
Triple Rinse: Triple rinse the empty reagent bottle with a compatible solvent (acetone or ethanol). Collect rinsate as liquid hazardous waste.
-
Defacing: Deface the label and mark "Empty". Dispose of the glass bottle in the "Glass/Sharps" bin or chemically contaminated glass bin, depending on facility rules.
Emergency Contingencies
| Scenario | Immediate Action |
| Spill (Solid) | Do not sweep (creates dust). Cover with wet paper towels (water dampening is acceptable for spill control despite hydrolysis risk, as it prevents inhalation). Scoop into a bag. |
| Spill (Liquid) | Absorb with vermiculite or spill pads. Place in a sealed bag. |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[3] The compound may release acetic acid on the skin, causing irritation. |
| Eye Contact | Flush with water for 15 minutes.[3][4] Seek medical attention immediately. |
References
-
National Institutes of Health (NIH) - PubChem. Pyridine and Pyridone Derivatives Toxicity Profile. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. Available at: [Link]
Sources
Personal protective equipment for handling 1-acetyl-3-hydroxypyridin-2-one
[1][2]
Part 5: Waste Disposal Protocol
Regulatory Compliance: Disposal must align with RCRA (USA) or local hazardous waste regulations.[1][2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3025073, 3-Hydroxypyridin-2-one (Parent Compound).[1][2] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] United States Department of Labor.[1][2] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press (2011).[1][2] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Pyridin-2-one derivatives.[1][2] Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
